Product packaging for Tomopenem(Cat. No.:CAS No. 222400-20-6)

Tomopenem

Katalognummer: B1683202
CAS-Nummer: 222400-20-6
Molekulargewicht: 537.6 g/mol
InChI-Schlüssel: KEDAXBWZURNCHS-GPODMPQUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Tomopenem is a 1-beta-methylcarbapenem antibiotic with broad-spectrum activity against gram-positive and gram-negative bacteria. This compound has a longer half-life than imipenem-cilastatin or meropenem and shows activity against methicillin-resistant S. aureus.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H35N7O6S B1683202 Tomopenem CAS No. 222400-20-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-[(3S)-3-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N7O6S/c1-10-17-16(11(2)31)21(34)30(17)18(22(35)36)19(10)37-13-6-14(28(3)9-13)20(33)29-5-4-12(8-29)27-15(32)7-26-23(24)25/h10-14,16-17,31H,4-9H2,1-3H3,(H,27,32)(H,35,36)(H4,24,25,26)/t10-,11-,12+,13+,14+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDAXBWZURNCHS-GPODMPQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C)C(=O)N4CCC(C4)NC(=O)CN=C(N)N)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C)C(=O)N4CC[C@@H](C4)NC(=O)CN=C(N)N)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873384
Record name Tomopenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222400-20-6
Record name Tomopenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222400-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tomopenem [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222400206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tomopenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOMOPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1654W9611T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tomopenem: A Comprehensive Technical Guide to its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomopenem (formerly CS-023) is a novel 1β-methylcarbapenem, a class of β-lactam antibiotics known for their broad spectrum of activity.[1][2] This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant resistance pathways. This compound has demonstrated potent in vitro activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria, including challenging multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through high affinity for essential penicillin-binding proteins (PBPs).[4][5][6]

Quantitative Antibacterial Activity

The in vitro activity of this compound has been extensively evaluated against a diverse panel of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a quantitative measure of its potency.

Gram-Positive Bacteria

This compound exhibits significant activity against a variety of Gram-positive organisms, including methicillin-resistant staphylococci.

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA)6048
Methicillin-Sensitive Staphylococcus aureus (MSSA)Not Specified0.120.12 - 0.25

Data compiled from European clinical isolates.[2]

Gram-Negative Bacteria

This compound demonstrates potent activity against clinically important Gram-negative pathogens, including Pseudomonas aeruginosa.

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Pseudomonas aeruginosa138Not Specified4

Data compiled from European clinical isolates.[2]

Anaerobic Bacteria

This compound shows broad and potent activity against a wide range of anaerobic bacteria, comparable to other carbapenems like meropenem and doripenem.[7]

Organism GroupNo. of Clinical IsolatesMIC90 Range (µg/mL)
Various Anaerobic Bacteria2930.06 - 4

This study included 63 different reference species of anaerobic bacteria.[7]

Detailed Experimental Protocols

The determination of this compound's antibacterial activity primarily relies on standardized antimicrobial susceptibility testing methods. The following protocol is a generalized representation based on the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for broth microdilution.[8][9][10][11][12][13][14]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

1. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent.

  • Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range in the microdilution plate.

2. Inoculum Preparation:

  • The bacterial isolate to be tested is grown on an appropriate agar medium to obtain isolated colonies.

  • Several colonies are used to inoculate a saline or broth solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

3. Inoculation and Incubation:

  • Each well of a 96-well microdilution plate, containing the serially diluted this compound, is inoculated with the prepared bacterial suspension.

  • A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, the plates are examined for visible bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

5. Quality Control:

  • Reference bacterial strains with known MIC values for this compound (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™) are tested concurrently to ensure the accuracy and reproducibility of the results.

Visualizations

Experimental Workflow: Broth Microdilution for MIC Determination

BrothMicrodilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start prep_antibiotic Prepare this compound Serial Dilutions start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microdilution Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Read for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end Mechanism_of_Action cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) (e.g., PBP2, PBP3) cell_wall Peptidoglycan Cell Wall Synthesis pbp->cell_wall Inhibits transpeptidation lysis Cell Lysis and Death cell_wall->lysis Leads to This compound This compound This compound->pbp Binds with high affinity Pseudomonas_Resistance cluster_cell P. aeruginosa Cell porin OprD Porin Channel tomopenem_int This compound (intracellular) porin->tomopenem_int Reduced/Altered -> efflux Efflux Pumps (e.g., MexAB-OprM) tomopenem_ext This compound (extracellular) efflux->tomopenem_ext ampc AmpC β-lactamase pbp_target PBP Target resistance Resistance tomopenem_ext->porin Entry tomopenem_int->efflux Pumped out -> tomopenem_int->ampc Hydrolysis -> tomopenem_int->pbp_target Inhibition MRSA_Resistance cluster_mrsa MRSA Cell native_pbps Native PBPs cell_wall_synthesis Cell Wall Synthesis native_pbps->cell_wall_synthesis Blocked pbp2a PBP2a (mecA gene product) pbp2a->cell_wall_synthesis Allows synthesis to continue resistance Resistance cell_wall_synthesis->resistance This compound This compound This compound->native_pbps Inhibits This compound->pbp2a Low affinity for

References

In Vitro Activity of Tomopenem Against Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomopenem (formerly CS-023) is a novel 1β-methylcarbapenem antibiotic with a broad spectrum of activity that includes potent action against Pseudomonas aeruginosa, a notoriously difficult-to-treat opportunistic pathogen. This technical guide provides an in-depth overview of the in vitro activity of this compound against P. aeruginosa, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action and relevant experimental workflows. This compound exhibits robust activity against both susceptible and multidrug-resistant strains of P. aeruginosa, including those resistant to other carbapenems like imipenem and meropenem. Its primary mechanism of action involves the high-affinity binding to essential penicillin-binding proteins (PBPs), particularly PBP2 and PBP3, leading to the disruption of cell wall synthesis and bactericidal effects. This guide is intended to be a valuable resource for researchers and professionals in the fields of microbiology, infectious diseases, and antibiotic drug development.

Introduction

Pseudomonas aeruginosa is a leading cause of nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis. Its intrinsic and acquired resistance to a wide range of antibiotics poses a significant clinical challenge. Carbapenems have been a cornerstone in the treatment of serious P. aeruginosa infections, but their efficacy is increasingly threatened by the emergence of resistance mechanisms such as the production of carbapenemases, upregulation of efflux pumps, and porin loss.

This compound is a parenteral carbapenem distinguished by its enhanced spectrum of activity, which includes methicillin-resistant Staphylococcus aureus (MRSA) and various multidrug-resistant Gram-negative bacteria.[1][2] This document focuses specifically on its in vitro performance against P. aeruginosa.

Mechanism of Action

The antibacterial activity of this compound, like other β-lactam antibiotics, stems from its ability to inhibit the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.

This compound has demonstrated a high affinity for PBP2 and PBP3 in P. aeruginosa, which are considered major lethal targets.[3][4][5] The binding to these specific PBPs results in characteristic morphological changes in the bacteria, including the formation of short filaments with bulges, ultimately leading to cell lysis and death.[3][4]

Tomopenem_Mechanism_of_Action cluster_Periplasm Periplasmic Space cluster_Outer_Membrane Outer Membrane This compound This compound PBP2 PBP2 This compound->PBP2 High-affinity binding PBP3 PBP3 This compound->PBP3 High-affinity binding label_inhibition1 Inhibition label_inhibition2 Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP2->Peptidoglycan_Synthesis PBP3->Peptidoglycan_Synthesis Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to OprD OprD Porin OprD->this compound Tomopenem_ext This compound (extracellular) Tomopenem_ext->OprD Entry

Figure 1. Mechanism of action of this compound in P. aeruginosa.

Quantitative In Vitro Activity

The in vitro potency of an antibiotic is primarily assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Susceptibility of Clinical Isolates

Studies have demonstrated the potent activity of this compound against clinical isolates of P. aeruginosa. The MIC at which 90% of isolates are inhibited (MIC90) is a key measure of an antibiotic's overall effectiveness against a population of bacteria.

AntibioticMIC90 (μg/mL)Geographic Origin of IsolatesReference
This compound 4Europe[1][2]
Imipenem≥16Europe[1]
Meropenem≥16Europe[1]

Table 1. Comparative MIC90 values of this compound, imipenem, and meropenem against European clinical isolates of Pseudomonas aeruginosa.

Activity Against Resistant Phenotypes

A critical attribute of a new antibiotic is its activity against strains that have developed resistance to existing drugs. This compound has shown promising activity against P. aeruginosa mutants with various resistance mechanisms.

P. aeruginosa Strain TypeResistance Mechanism(s)This compound MIC Range (μg/mL)Reference
Laboratory MutantsOverproduction of AmpC β-lactamase0.5 - 8[6]
Overproduction of MexAB-OprM efflux pump0.5 - 8[6]
Overproduction of MexCD-OprJ efflux pump0.5 - 8[6]
Overproduction of MexEF-OprN efflux pump0.5 - 8[6]
OprD porin deficiency0.5 - 8[6]
Combinations of the above mechanisms0.5 - 8[6]
Imipenem-Resistant Clinical IsolatesVarious98% inhibited at ≤ 8 µg/mL[1]
Meropenem-Resistant Clinical IsolatesVarious94% inhibited at ≤ 4 µg/mL[1]

Table 2. In vitro activity of this compound against various resistant phenotypes of Pseudomonas aeruginosa.

Experimental Protocols

The following sections describe the standardized methodologies used to evaluate the in vitro activity of this compound against P. aeruginosa.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method, in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines, is the standard procedure for determining the MIC of antibiotics.

Protocol:

  • Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared and serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: P. aeruginosa isolates are cultured on an appropriate agar medium for 18-24 hours. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

MIC_Determination_Workflow start Start prep_antibiotic Prepare serial two-fold dilutions of this compound in 96-well plate start->prep_antibiotic prep_inoculum Prepare P. aeruginosa inoculum (0.5 McFarland) and dilute to final density start->prep_inoculum inoculate Inoculate wells of the 96-well plate with bacterial suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate plate at 35-37°C for 16-20 hours inoculate->incubate read_mic Visually inspect for growth and determine the MIC incubate->read_mic end End read_mic->end

Figure 2. General workflow for MIC determination by broth microdilution.

Penicillin-Binding Protein (PBP) Affinity Assay

Competitive binding assays are used to determine the affinity of this compound for the PBPs of P. aeruginosa.

Protocol:

  • Membrane Preparation: P. aeruginosa is cultured to the mid-logarithmic growth phase, and the cells are harvested. The cell envelope is isolated by sonication and ultracentrifugation.

  • Competitive Binding: The membrane preparations containing the PBPs are incubated with increasing concentrations of this compound for a defined period (e.g., 30 minutes at 37°C).

  • Fluorescent Labeling: A fluorescently labeled penicillin, such as Bocillin FL, is added to the mixture to bind to the PBPs that are not already occupied by this compound.

  • SDS-PAGE and Visualization: The PBP-antibiotic complexes are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled PBPs are visualized using a molecular imager.

  • IC50 Determination: The concentration of this compound required to inhibit 50% of the binding of the fluorescent penicillin (the IC50) is determined by densitometry, providing a measure of binding affinity.[2]

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol:

  • Inoculum Preparation: A standardized inoculum of P. aeruginosa (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in CAMHB.

  • Exposure to Antibiotic: this compound is added to the bacterial suspension at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is also included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Counting: The samples are serially diluted and plated on nutrient agar to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Studies have reported a post-antibiotic effect (PAE) for this compound against P. aeruginosa of approximately 1 hour, which is comparable to that of meropenem.[5] The PAE refers to the suppression of bacterial growth that persists after a brief exposure to an antibiotic.

Time_Kill_Assay_Workflow cluster_sampling Sampling and Plating start Start prep_inoculum Prepare standardized P. aeruginosa inoculum in broth start->prep_inoculum add_antibiotic Add this compound at various multiples of MIC (and a growth control) prep_inoculum->add_antibiotic incubate Incubate cultures at 37°C with shaking add_antibiotic->incubate sample Remove aliquots at pre-defined time points (0, 2, 4, 8, 12, 24h) incubate->sample dilute_plate Perform serial dilutions and plate onto agar sample->dilute_plate count_colonies Incubate plates and count viable colonies (CFU/mL) dilute_plate->count_colonies plot_data Plot log10 CFU/mL vs. time to generate time-kill curves count_colonies->plot_data end End plot_data->end

Figure 3. General workflow for a time-kill assay.

Conclusion

This compound demonstrates potent in vitro activity against Pseudomonas aeruginosa, including strains resistant to other carbapenems. Its high affinity for essential PBPs, particularly PBP2 and PBP3, underpins its effective bactericidal action. The data summarized in this guide highlight the potential of this compound as a valuable therapeutic agent for the treatment of infections caused by this challenging pathogen. Further clinical investigation is warranted to fully elucidate its role in the management of P. aeruginosa infections. This technical guide provides a foundational understanding of the in vitro characteristics of this compound, which can inform future research and development efforts.

References

Tomopenem's Binding Affinity to Penicillin-Binding Proteins (PBPs): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of tomopenem's binding affinity to its primary bacterial targets, the penicillin-binding proteins (PBPs). This compound is a novel 1β-methylcarbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its bactericidal action is achieved through the inhibition of these essential enzymes, which are critical for the synthesis of the bacterial cell wall. Understanding the specific binding profile of this compound to various PBPs is crucial for elucidating its spectrum of activity, predicting its efficacy against specific pathogens, and anticipating potential resistance mechanisms.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, like other β-lactam antibiotics, exerts its antibacterial effect by interfering with the final stages of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death. The key enzymes in this process are the penicillin-binding proteins (PBPs), which catalyze the cross-linking of peptidoglycan chains. This compound covalently binds to the active site of these enzymes, effectively inactivating them and halting cell wall construction.

Tomopenem_Mechanism_of_Action cluster_Cell Bacterial Cell This compound This compound Periplasm Periplasmic Space This compound->Periplasm Enters PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Binds to Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Inhibits CellLysis Cell Lysis Peptidoglycan->CellLysis Disruption leads to

This compound's mechanism of action leading to cell lysis.

Quantitative Analysis of this compound-PBP Binding Affinity

The binding affinity of this compound for various PBPs has been quantified, primarily through competitive binding assays. These assays measure the concentration of the drug required to inhibit the binding of a labeled penicillin molecule (such as [14C]benzylpenicillin) to the PBPs by 50% (IC50). A lower IC50 value indicates a higher binding affinity.

The following tables summarize the IC50 values of this compound for the PBPs of key pathogenic bacteria, as reported in the scientific literature.[1][2]

Table 1: Binding Affinity (IC50, µg/mL) of this compound for PBPs of Staphylococcus aureus [1][2]

PBPThis compoundImipenemMeropenem
10.060.030.06
20.060.250.06
3>128>128>128
40.030.030.03

Table 2: Binding Affinity (IC50, µg/mL) of this compound for PBPs of Escherichia coli [1][2]

PBPThis compoundImipenemMeropenem
1a0.250.250.12
1b0.250.250.12
20.030.120.03
31160.25
40.060.120.06
5/60.120.030.06

Table 3: Binding Affinity (IC50, µg/mL) of this compound for PBPs of Pseudomonas aeruginosa [1][2]

PBPThis compoundImipenemMeropenem
1a484
1b212
2142
3181
40.250.50.5
50.50.50.5

This compound demonstrates a high affinity for PBP 2 in S. aureus and E. coli, and for PBPs 2 and 3 in P. aeruginosa, which are considered essential for bacterial viability.[1][2] Notably, in methicillin-resistant S. aureus (MRSA), this compound exhibits a stronger binding affinity for the resistant PBP2a compared to imipenem or meropenem.[1]

Experimental Protocols: Competitive PBP Binding Assay

The determination of this compound's binding affinity to PBPs is typically performed using a competitive binding assay with a radiolabeled β-lactam, such as [14C]benzylpenicillin. The following is a generalized protocol based on methodologies described in the literature.

PBP_Binding_Assay_Workflow cluster_Workflow Experimental Workflow Start Start PrepMembrane Prepare Bacterial Membrane Fractions Start->PrepMembrane Incubatethis compound Incubate Membranes with Varying Concentrations of this compound PrepMembrane->Incubatethis compound AddRadiolabel Add [14C]benzylpenicillin Incubatethis compound->AddRadiolabel IncubateRadiolabel Incubate to Allow Binding to Unoccupied PBPs AddRadiolabel->IncubateRadiolabel SDSPAGE Separate Proteins by SDS-PAGE IncubateRadiolabel->SDSPAGE DetectRadioactivity Detect Radioactivity (Autoradiography) SDSPAGE->DetectRadioactivity Quantify Quantify Band Intensity and Calculate IC50 DetectRadioactivity->Quantify End End Quantify->End

Workflow for a competitive PBP binding assay.
Detailed Methodological Steps:

  • Preparation of Bacterial Membrane Fractions:

    • Bacterial cultures are grown to the mid-logarithmic phase.

    • Cells are harvested by centrifugation and washed.

    • The cell pellet is resuspended in a suitable buffer and lysed (e.g., by sonication or French press).

    • The cell lysate is centrifuged at low speed to remove intact cells and large debris.

    • The supernatant is then subjected to ultracentrifugation to pellet the membrane fraction.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Competitive Binding Reaction:

    • Aliquots of the membrane preparation are pre-incubated with serial dilutions of this compound for a specified time at a controlled temperature (e.g., 10 minutes at 30°C).

    • A constant, saturating concentration of [14C]benzylpenicillin is then added to each reaction mixture.

    • The incubation is continued for another set period (e.g., 10 minutes at 30°C) to allow the radiolabeled penicillin to bind to any PBPs not occupied by this compound.

    • The reaction is terminated by the addition of a non-radiolabeled penicillin in excess, followed by the addition of sample loading buffer for electrophoresis.

  • Detection and Quantification:

    • The proteins in the reaction mixtures are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The gel is then dried and exposed to X-ray film or a phosphor screen for autoradiography to visualize the radiolabeled PBPs.

    • The intensity of the bands corresponding to the different PBPs is quantified using densitometry.

    • The IC50 value for each PBP is determined by plotting the percentage of inhibition of [14C]benzylpenicillin binding against the concentration of this compound.

Conclusion

This compound demonstrates a potent and broad-spectrum PBP binding profile, which is consistent with its robust antibacterial activity. Its high affinity for essential PBPs in key Gram-positive and Gram-negative pathogens, including its enhanced activity against the PBP2a of MRSA, underscores its potential as a valuable therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound.

References

Tomopenem: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomopenem (formerly CS-023 or RO4908463) is a novel 1β-methylcarbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Notably, it has demonstrated potent activity against clinically challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[3][4] Like other carbapenems, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[5] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from various studies and detailing the experimental protocols used in its evaluation.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both animal models and human subjects, demonstrating properties that distinguish it from other carbapenems, such as a longer half-life.[2][4]

Human Pharmacokinetics

Studies in healthy human volunteers have shown that this compound is well-tolerated. Following intravenous administration, it exhibits a half-life of approximately 1.7 to 2.23 hours.[6][7] The volume of distribution is around 17 liters, and it has low plasma protein binding at 8.9%.[6][8] this compound is primarily cleared from the body through renal elimination, with about 57-59% of the drug excreted unchanged in the urine.[6][7]

The pharmacokinetics of this compound are significantly influenced by renal function. In subjects with impaired renal function, the half-life of this compound increases, and its clearance decreases in proportion to the decline in creatinine clearance.[6][9] This necessitates dose adjustments in patients with moderate to severe renal impairment to avoid drug accumulation.[6]

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterHealthy SubjectsMild Renal Impairment (CrCl 50-79 mL/min)Moderate Renal Impairment (CrCl 30-49 mL/min)Severe Renal Impairment (CrCl <30 mL/min)Reference
Half-life (t½) (h) 1.7 - 2.23--7.94[6][7]
Clearance (CL) (L/h) 8.1 - 8.075.083.061.52[6][7]
Volume of Distribution (Vd) (L) 17---[6]
Plasma Protein Binding (%) 8.9---[6][8]
Renal Clearance (CLR) (L/h) 4.633.681.980.59[6]
AUC∞ (µg·h/mL) for 1500 mg dose 1913045171037[6]
Cmax (µg/mL) for 1500 mg dose ---Increased by 44% compared to normal[6]

CrCl: Creatinine Clearance; AUC∞: Area under the concentration-time curve from time zero to infinity; Cmax: Maximum plasma concentration.

Animal Pharmacokinetics

Pharmacokinetic studies in murine models have been crucial for understanding the in vivo behavior of this compound and for designing pharmacodynamic experiments. In mice, the serum protein binding of this compound is approximately 17.4%.[5] The half-life in murine models is shorter than in humans.[10] For instance, in a murine chronic respiratory tract infection model, the half-life of this compound in serum was 0.197 hours and in the lungs was 0.343 hours.[10]

Table 2: Pharmacokinetic Parameters of this compound in Murine Models

ParameterSerumLungsReference
Half-life (t½) (h) 0.1970.343[10]
Protein Binding (%) 17.4-[5]
% Time above MIC (%T>MIC) 1615[10][11]

%T>MIC values are for a specific dose and MIC and are context-dependent.

Pharmacodynamics

The primary pharmacodynamic index that correlates with the efficacy of this compound, like other beta-lactam antibiotics, is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[2][5]

Studies using a neutropenic murine thigh infection model have demonstrated a strong correlation between %fT>MIC and the reduction in bacterial counts for both P. aeruginosa and MRSA.[2][5] For P. aeruginosa, a bacteriostatic effect was achieved at a %fT>MIC of approximately 29%, a 1-log kill at 39%, and a 2-log kill at 51%.[2] Similar values were observed for MRSA, with a static effect at 27%, a 1-log kill at 35%, and a 2-log kill at 47%.[2]

In an in vitro pharmacokinetic model simulating human doses, this compound demonstrated rapid bactericidal activity against various strains of S. aureus, including MRSA.[3][7] A bacteriostatic effect was observed at a %T>MIC of around 8%, while a 4-log drop in viable count required a %T>MIC of approximately 32%.[3]

Table 3: Pharmacodynamic Targets of this compound

OrganismModelEndpointRequired %fT>MICReference
P. aeruginosa Murine Thigh InfectionStatic effect29[2]
1-log kill39[2]
2-log kill51[2]
MRSA Murine Thigh InfectionStatic effect27[2]
1-log kill35[2]
2-log kill47[2]
S. aureus In Vitro PK ModelStatic effect8[3]
4-log kill32[3]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] This is achieved through its high affinity for and subsequent inactivation of essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[5] The binding of this compound to these PBPs disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. A key feature of this compound is its high affinity for PBP2a of MRSA, which is significantly greater than that of imipenem and meropenem, contributing to its potent anti-MRSA activity.[4]

Tomopenem_Mechanism_of_Action This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds and Inhibits BacterialCell->PBPs CellWall Cell Wall Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Catalyzes Peptidoglycan->CellWall Maintains Integrity CellLysis Cell Lysis and Death Peptidoglycan->CellLysis Inhibition leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial isolates is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are grown overnight on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of this compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare bacterial inoculum (0.5 McFarland standard) B->C D Incubate at 35-37°C for 16-20 hours C->D E Read plates visually D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

Neutropenic Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of this compound against localized bacterial infections.

  • Induction of Neutropenia: Mice (e.g., ICR strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[12][13]

  • Infection: Mice are anesthetized and then infected via intramuscular injection into the thigh with a bacterial suspension (e.g., 10⁶ to 10⁷ CFU/thigh of P. aeruginosa or MRSA).[2][5]

  • Treatment: this compound treatment is initiated at a specified time post-infection (e.g., 2 hours). The drug is administered subcutaneously or intravenously at various doses and dosing intervals.

  • Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment initiation), mice are euthanized, and the thighs are aseptically removed and homogenized. The number of viable bacteria (CFU/thigh) is determined by plating serial dilutions of the homogenate onto appropriate agar media. The efficacy of this compound is measured by the reduction in bacterial counts compared to untreated control animals.

Murine_Thigh_Infection_Model A Induce neutropenia in mice (Cyclophosphamide) B Infect thigh muscle with bacterial suspension A->B C Initiate this compound treatment (various doses/schedules) B->C D Euthanize mice at predefined time point C->D E Excise and homogenize thigh tissue D->E F Determine bacterial load (CFU/thigh) by plating E->F G Compare treated vs. control groups to determine efficacy F->G In_Vitro_PK_Model cluster_setup Model Setup cluster_simulation Simulation cluster_analysis Analysis A Central reservoir with bacterial culture C Simulate human PK profile (e.g., t½ = 2h) A->C B Computer-controlled pump for media exchange B->C D Administer this compound to simulate dosing regimen C->D E Collect samples over time D->E F Measure this compound concentration and viable bacterial count E->F G Correlate PK/PD parameters with antibacterial effect F->G

References

Tomopenem: An In-depth Technical Guide on Stability and Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific stability and degradation products of Tomopenem (also known as CS-023, RO4908463, and R-115685) is limited. This guide synthesizes the available information on this compound and leverages data from closely related carbapenems, primarily Meropenem, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The stability and degradation pathways of different carbapenems can vary, and therefore, the data presented for other carbapenems should be considered as a reference for potential behavior of this compound and not as directly validated data.

Introduction to this compound

This compound is a 1-beta-methylcarbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It has demonstrated a longer half-life than imipenem-cilastatin and meropenem and shows activity against methicillin-resistant S. aureus (MRSA).[1] Like other carbapenems, this compound's structure contains a β-lactam ring fused to a five-membered ring, which is crucial for its antibacterial activity but also susceptible to degradation. One study noted that this compound exhibits greater stability against dihydropeptidase-1 (DHP-1) compared to other carbapenems, which may contribute to its pharmacokinetic profile.[2] A major, inactive metabolite of this compound has been identified as RO4957463.[2]

Stability of Carbapenems: A Comparative Overview

The stability of carbapenems is a critical factor in their formulation, storage, and clinical administration. Degradation can be influenced by various factors including pH, temperature, light, and the presence of oxidizing agents. The primary route of degradation for carbapenems is the hydrolysis of the β-lactam ring.

Data Presentation: Stability of Meropenem in Various Conditions

The following table summarizes quantitative data on the stability of Meropenem, a structurally similar carbapenem, under different conditions. This data can serve as a valuable reference for designing stability studies for this compound.

ConditionConcentrationDiluentTemperatureStability (Time to 10% degradation)Reference
Reconstituted Solution20 mg/mL0.9% NaClRoom Temperature~10 hours[3]
Reconstituted Solution4 and 10 mg/mL0.9% NaClRoom Temperature≥ 6 hours[3]
Elastomeric Infusion Device6 mg/mLNot Specified6.7°C> 144 hours[4]
Elastomeric Infusion Device6 mg/mLNot Specified22.5°C (after 48h at 6.7°C)72 hours[4]
Elastomeric Infusion Device20 mg/mLNot SpecifiedAmbient Temperature< 24 hours[4]
Elastomeric Infusion Device25 mg/mLNot SpecifiedAmbient TemperatureUnstable after 24 hours[4]
Human Plasma0.44 - 87.6 mg/L--20°C~80 days[5]

Degradation Pathways and Products of Carbapenems

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[6][7] These studies typically involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light.[8] For carbapenems, the primary degradation pathways include hydrolysis and oxidation.

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for β-lactam antibiotics. It involves the cleavage of the amide bond in the β-lactam ring, leading to the formation of an inactive, open-ring derivative. This process can be catalyzed by acidic or basic conditions.

Oxidative Degradation

Oxidative degradation can occur in the presence of oxidizing agents, such as hydrogen peroxide. For Meropenem, oxidative stress has been shown to result in the formation of various degradation products, including those arising from decarboxylation and N-oxide formation.[9]

Photodegradation

Exposure to light can also lead to the degradation of photosensitive drug molecules. Photostability testing, as outlined in ICH guideline Q1B, is crucial to determine the need for light-protective packaging.[10][11]

Logical Relationship of Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress_conditions Forced Degradation Stress Conditions cluster_analysis Analysis Drug_Substance Drug Substance (e.g., this compound) Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl) Drug_Substance->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH) Drug_Substance->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H2O2) Drug_Substance->Oxidation Thermal_Degradation Thermal Degradation (e.g., 60°C) Drug_Substance->Thermal_Degradation Photolytic_Degradation Photolytic Degradation (ICH Q1B light exposure) Drug_Substance->Photolytic_Degradation Stability_Indicating_Method Development of Stability-Indicating Analytical Method (e.g., HPLC) Acid_Hydrolysis->Stability_Indicating_Method Base_Hydrolysis->Stability_Indicating_Method Oxidation->Stability_Indicating_Method Thermal_Degradation->Stability_Indicating_Method Photolytic_Degradation->Stability_Indicating_Method Degradation_Product_Identification Identification and Characterization of Degradation Products (e.g., LC-MS, NMR) Stability_Indicating_Method->Degradation_Product_Identification Degradation_Pathway_Elucidation Elucidation of Degradation Pathways Degradation_Product_Identification->Degradation_Pathway_Elucidation

Forced degradation study workflow.

Experimental Protocols for Stability and Degradation Studies

Detailed and validated experimental protocols are fundamental for obtaining reliable stability data. The following are generalized protocols based on common practices for carbapenem stability testing.

Forced Degradation Study Protocol (Based on Meropenem Studies)

Objective: To generate potential degradation products of the drug substance under various stress conditions to develop and validate a stability-indicating analytical method.

Materials:

  • Drug substance (e.g., this compound)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Mobile phase for HPLC (e.g., a mixture of a buffer and an organic solvent)

  • HPLC system with a UV or DAD detector

  • LC-MS system for identification of degradation products

Procedure:

  • Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and keep at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and keep at room temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the drug substance in a solution of 3% H₂O₂ and keep at room temperature for a defined period.

  • Thermal Degradation: Keep the solid drug substance in a temperature-controlled oven at a specified temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be protected from light.

Analysis:

  • Analyze all stressed samples, along with a non-degraded control sample, using a stability-indicating HPLC method.

  • Characterize the major degradation products using LC-MS and/or NMR to elucidate their structures.

Experimental Workflow for Stability-Indicating Method Development

Stability_Method_Workflow Start Start: Need for Stability Data Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) Start->Forced_Degradation Develop_Method Develop Separation Method (e.g., HPLC, UPLC) Forced_Degradation->Develop_Method Optimize_Method Optimize Method Parameters (Mobile Phase, Column, Flow Rate, etc.) Develop_Method->Optimize_Method Validate_Method Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, etc.) Optimize_Method->Validate_Method Apply_Method Apply Validated Method to Formal Stability Studies Validate_Method->Apply_Method End End: Stability Profile Established Apply_Method->End

Stability-indicating method development workflow.

Conclusion

While specific data on the stability and degradation of this compound is not extensively available in the public domain, the information from related carbapenems, particularly Meropenem, provides a solid foundation for understanding its potential stability profile and degradation pathways. The key to ensuring the quality, safety, and efficacy of this compound lies in the rigorous application of forced degradation studies to develop and validate robust stability-indicating analytical methods. Further research and publication of this compound-specific stability data are crucial for its successful development and clinical use. Researchers and drug development professionals are encouraged to use the principles and methodologies outlined in this guide to conduct comprehensive stability assessments of this compound.

References

Navigating the Solubility Landscape of Tomopenem: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Tomopenem, a novel carbapenem antibiotic. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data and outlines a standard experimental protocol for its determination. Given the limited public availability of quantitative solubility data for this compound, this guide also presents data for the structurally related and widely studied carbapenem, Meropenem, to provide a valuable comparative reference.

Core Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its formulation, delivery, and bioavailability. While specific quantitative solubility data for this compound in common laboratory solvents is not extensively published, qualitative information and data from chemical suppliers suggest its solubility profile. For a practical reference, the following table summarizes the available information for this compound and provides quantitative data for Meropenem.

Table 1: Solubility of this compound and Meropenem in Common Laboratory Solvents

SolventThis compoundMeropenem (hydrate/trihydrate)
Water Soluble (specific concentration not readily available)5 mg/mL in PBS (pH 7.2)[1], 87 mg/mL[2], Sparingly soluble[3]
Ethanol Information not readily available< 1 mg/mL (insoluble or slightly soluble)[4], 4 mg/mL[2]
Methanol Information not readily availableInformation not readily available
Dimethyl Sulfoxide (DMSO) Soluble (used for stock solutions)[5]~30 mg/ml[1], 87 mg/mL[2], 100 mg/mL[4]
Dimethylformamide (DMF) Information not readily available~30 mg/ml[1]

Note: Solubility can be affected by factors such as temperature, pH, and the solid-state form of the compound (e.g., hydrate, trihydrate). The data for Meropenem is provided as a comparative reference due to the lack of specific public data for this compound.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol provides a detailed methodology that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • Selected laboratory solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4)

  • Shaking incubator or water bath with temperature control

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Vials for sample collection

Procedure:

  • Preparation of Solvent: Prepare the desired solvent and ensure it is degassed to prevent bubble formation.

  • Addition of Excess Solute: Add an excess amount of this compound powder to a series of vials containing a known volume of the solvent. The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the samples at a high speed to further separate the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any remaining undissolved particles.

  • Sample Dilution: Dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solvent Add Solvent to Vial start->add_solvent add_this compound Add Excess this compound add_solvent->add_this compound shake Agitate at Constant Temperature (24-72 hours) add_this compound->shake settle Allow Excess Solid to Settle shake->settle centrifuge Centrifuge settle->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Filtrate filter->dilute quantify Quantify Concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for determining this compound solubility via the shake-flask method.

References

The Rise and Discontinuation of Tomopenem: A Technical Review of a Novel Carbapenem

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Tomopenem (formerly CS-023) emerged from the research laboratories of Daiichi Sankyo as a promising novel 1β-methylcarbapenem antibiotic. Exhibiting a broad spectrum of activity, most notably against challenging Gram-positive and Gram-negative pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, this compound garnered significant interest within the scientific community. This technical guide provides an in-depth exploration of the discovery, development, and eventual discontinuation of this compound. It consolidates preclinical and clinical data, details key experimental methodologies, and visualizes the underlying mechanisms of action and resistance. The document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this once-promising antibiotic candidate.

Introduction

The carbapenems are a class of β-lactam antibiotics renowned for their broad spectrum of bactericidal activity and their stability against many β-lactamases. This compound (CS-023) was developed by Daiichi Sankyo as a next-generation parenteral carbapenem with the aim of addressing the growing threat of antimicrobial resistance.[1] Its chemical structure, a 1β-methylcarbapenem with a unique guanidine-pyrrolidine side chain, was designed to confer potent activity against a wide array of clinically significant bacteria, including strains resistant to other antibiotics.[2] A key feature of this compound was its enhanced activity against MRSA, a pathogen not effectively targeted by previously available carbapenems.[3] This, combined with its potent anti-pseudomonal activity, positioned this compound as a potential first-line agent for severe nosocomial infections. Despite its promising preclinical and early clinical profile, the development of this compound was ultimately discontinued. This guide will delve into the scientific journey of this compound, from its synthesis to its clinical evaluation.

Discovery and Chemical Synthesis

This compound, with the chemical formula C23H35N7O6S, was synthesized at Sankyo Research Laboratories in Tokyo, Japan.[1] While the specific patented synthesis pathway for this compound (CS-023) is not detailed in readily available literature, the general approach to synthesizing 1β-methylcarbapenems with pyrrolidine-based side chains involves a multi-step process. These syntheses often focus on the stereoselective construction of the carbapenem core and the subsequent attachment of the complex side chain at the C-2 position, which is crucial for its antibacterial spectrum and stability.[4][5][6] The development of this compound was part of a broader research program aimed at creating carbapenems with improved properties, including a longer half-life and enhanced stability against renal dehydropeptidase-I (DHP-I).[5]

The lead optimization process for this compound likely involved the synthesis and evaluation of numerous analogs to identify a candidate with the optimal balance of potent antibacterial activity, a favorable pharmacokinetic profile, and stability. Structure-activity relationship (SAR) studies on related 2-(pyrrolidin-4-ylthio)-1β-methylcarbapenems have shown that modifications to the pyrrolidine side chain significantly impact both antibacterial potency and DHP-I stability.[6][7] The selection of the specific guanidinoacetylamino-pyrrolidine side chain in this compound was a key outcome of this optimization process, conferring its unique anti-MRSA activity.

Mechanism of Action

Like all β-lactam antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[4] The inhibition of PBP-mediated transpeptidation leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.

This compound demonstrated a high affinity for the essential PBPs of various pathogens. In Escherichia coli, it showed the highest affinity for PBP 2, while in Pseudomonas aeruginosa, it had a strong affinity for both PBP 2 and PBP 3.[4][5] This dual targeting in P. aeruginosa is believed to contribute to its potent activity against this often-difficult-to-treat pathogen.

The most notable feature of this compound's mechanism of action was its potent activity against MRSA. This is attributed to its significantly higher affinity for PBP2a, the modified PBP in MRSA that has a low affinity for most β-lactam antibiotics.[3][8] The 50% inhibitory concentrations (IC50s) of this compound for PBP2a were found to be more than 25-fold lower than that of imipenem and more than 15-fold lower than that of meropenem, correlating with its superior anti-MRSA activity.[3]

G cluster_membrane Bacterial Cell This compound This compound PBP2a PBP2a (in MRSA) Low affinity for other β-lactams This compound->PBP2a Binds with high affinity Crosslinked_PG Cross-linked Peptidoglycan (Cell Wall) PBP2a->Crosslinked_PG Inhibits transpeptidation Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP2a Lysis Cell Lysis Crosslinked_PG->Lysis Weakened cell wall leads to

Mechanism of this compound against MRSA.

Preclinical Development

In Vitro Activity

This compound demonstrated a broad and potent spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic species.[1][2][9] Its activity was often comparable or superior to that of other carbapenems like imipenem and meropenem.

Table 1: In Vitro Activity of this compound (MIC90 in µg/mL) against Various Bacterial Isolates

OrganismThis compoundImipenemMeropenem
Methicillin-resistant S. aureus (MRSA)8>32>32
Pseudomonas aeruginosa41616
Anaerobic bacteria0.06 - 4--
Extended-spectrum β-lactamase (ESBL)-producing E. coliPotent activity--
(Data compiled from multiple sources[1][9])

This compound also showed potent activity against P. aeruginosa strains with various resistance mechanisms, including overproduction of AmpC β-lactamase, overexpression of efflux pumps (MexAB-OprM, MexCD-OprJ, and MexEF-OprN), and deficiency in the OprD porin.[8] The increases in the MIC of this compound against these resistant mutants were generally within a fourfold range, suggesting a degree of resilience to these common resistance mechanisms.[8]

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in several murine infection models, which consistently demonstrated its potent antibacterial effects.

In a neutropenic murine thigh infection model, this compound was effective against both P. aeruginosa and MRSA.[10][11] The key pharmacodynamic parameter correlated with efficacy was the percentage of the dosing interval that the free drug concentration remained above the minimum inhibitory concentration (%fT>MIC).[10][11]

Table 2: Pharmacodynamic Targets of this compound in Murine Thigh Infection Model

PathogenEfficacy EndpointRequired %fT>MIC
P. aeruginosaStatic effect29
1-log kill39
2-log kill51
MRSAStatic effect27
1-log kill35
2-log kill47
(Data from Sugihara et al.[11])

In a murine model of chronic respiratory tract infection caused by P. aeruginosa, this compound (100 mg/kg, twice daily) significantly reduced the number of viable bacteria in the lungs compared to the control group.[12] The bacterial count in the lungs of this compound-treated mice was 2.91 ± 0.87 log10 CFU/lung, compared to 4.21 ± 1.28 log10 CFU/lung in the saline-treated control group.[12]

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in several animal species. The plasma elimination half-life of this compound was 0.16 hours in rats, 0.75 hours in dogs, and 1.4 hours in monkeys. The volume of distribution was relatively consistent across species, ranging from 172 to 259 ml/kg.[13] A major metabolite, R-131624, with an open β-lactam ring and no pharmacological activity, was identified in plasma and urine.[13]

Clinical Development

Phase I Studies

Phase I clinical trials in healthy male volunteers demonstrated that this compound was generally well-tolerated. Following a 700 mg intravenous infusion, the plasma concentration of this compound decreased with a half-life of approximately 1.7 hours.[11] The total clearance was 8.12 L/h, and the volume of distribution was 17.2 liters.[11] Approximately 59.4% of the administered dose was excreted unchanged in the urine.[11]

Phase II Studies

This compound advanced to Phase II clinical trials for the treatment of complicated skin and skin structure infections (cSSSI).[3] These trials were conducted in the United States and the European Union, evaluating doses of 750 mg and 1500 mg administered three times a day.[3] While detailed results from these studies are not widely published, they were designed to assess the efficacy and safety of this compound in a clinical setting.

Discontinuation of Development

Despite the promising preclinical and early clinical data, the development of this compound was discontinued. The specific reasons for this decision have not been publicly disclosed by Daiichi Sankyo. A review of the company's annual reports from the mid to late 2000s does not provide a specific rationale for the termination of the this compound program, although shifts in R&D focus, such as an increased emphasis on oncology, are noted.[3][14]

Experimental Protocols

Broth Microdilution for MIC Determination

The in vitro susceptibility of bacterial isolates to this compound was primarily determined using the broth microdilution method.

Protocol:

  • Preparation of Antibiotic Solutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar plate are suspended in broth to match a 0.5 McFarland turbidity standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted antibiotic. The plate is then incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

G cluster_workflow Broth Microdilution Workflow Start Start Prep_Abx Prepare serial dilutions of this compound in 96-well plate Start->Prep_Abx Prep_Inoculum Prepare bacterial inoculum to 0.5 McFarland Start->Prep_Inoculum Inoculate Inoculate wells with bacterial suspension Prep_Abx->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End G cluster_resistance Carbapenem Resistance in P. aeruginosa Carbapenem Carbapenem OprD OprD Porin Carbapenem->OprD Entry Periplasm Periplasmic Space OprD->Periplasm Efflux Efflux Pump (e.g., MexAB-OprM) AmpC AmpC β-lactamase PBP PBP Periplasm->Efflux Expulsion Periplasm->AmpC Hydrolysis Periplasm->PBP

References

Methodological & Application

Application Notes: Tomopenem Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomopenem (formerly CS-023) is a novel 1β-methylcarbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Notably, it has demonstrated potent activity against clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1][2] Like other β-lactam antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1][3] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the in vitro potency of new antimicrobial agents like this compound, providing essential data for drug development, surveillance, and clinical breakpoint establishment.

This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

Principle of MIC Determination

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[5][8] This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the concentration in the first well showing no visible growth is recorded as the MIC.

This compound Activity Data

The following table summarizes the in vitro activity of this compound against key bacterial isolates as reported in the literature.

OrganismNo. of IsolatesThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Reference
Methicillin-Sensitive S. aureus (MSSA)Not Specified0.120.12 - 0.25[9]
Methicillin-Resistant S. aureus (MRSA)Not Specified24 - 16[9]
P. aeruginosa293 (clinical isolates)Not Specified4[10]
Anaerobic Bacteria293 (clinical isolates)Not Specified4[10]

Mechanism of Action Pathway

This compound disrupts bacterial survival by interfering with the structural integrity of the cell wall. The diagram below illustrates this pathway.

Tomopenem_Mechanism cluster_outside Periplasmic Space / Exterior cluster_cell Bacterial Cell cluster_membrane Cytoplasmic Membrane Tomopenem_ext This compound PBP Penicillin-Binding Proteins (PBPs) Tomopenem_ext->PBP Binds to Inhibition Inhibition of Peptidoglycan Synthesis PBP->Inhibition Inactivates Disruption Cell Wall Disruption Inhibition->Disruption Lysis Cell Lysis & Bacterial Death Disruption->Lysis

Figure 1. Mechanism of action for this compound.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the CLSI M07 and ISO 20776-1 standards for broth microdilution susceptibility testing of aerobic bacteria.

Materials and Reagents
  • This compound analytical powder

  • Appropriate solvent for this compound (e.g., sterile distilled water, DMSO, as specified by the manufacturer)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[2]

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains for testing (e.g., ATCC quality control strains, clinical isolates)

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland turbidity standards (0.5 standard)

  • Sterile pipettes and tips

  • Incubator (35 ± 2°C)

Preparation of this compound Stock Solution
  • Accurately weigh the this compound powder.

  • Calculate the volume of solvent required to prepare a concentrated stock solution (e.g., 1280 µg/mL). Note: The initial concentration should be high enough to allow for subsequent serial dilutions.

  • Dissolve the this compound in the appropriate solvent. Ensure complete dissolution.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter if not prepared aseptically.

  • Store aliquots of the stock solution at -70°C or as recommended by the manufacturer until use.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Vortex to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (OD₆₂₅ nm of 0.08-0.13).

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. (This typically requires a 1:100 dilution of the standardized suspension, followed by adding 50 µL of this dilution to 50 µL of broth in the well).

Assay Procedure (96-Well Plate)
  • Dispense 50 µL of sterile CAMHB into wells 1 through 12 of a 96-well microtiter plate.

  • Prepare an intermediate dilution of the this compound stock solution in CAMHB.

  • Add 50 µL of the diluted this compound solution to well 1, resulting in a total volume of 100 µL.

  • Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10 after mixing. The concentrations will typically range from 64 µg/mL to 0.125 µg/mL.

  • Well 11 serves as the growth control (no antibiotic).

  • Well 12 serves as the sterility control (no bacteria, only broth).

  • Add 50 µL of the standardized bacterial inoculum (prepared in step 5.3) to wells 1 through 11. This brings the final volume in each well to 100 µL and achieves the target inoculum of 5 x 10⁵ CFU/mL.

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Interpretation of Results
  • After incubation, examine the plate from the bottom using a reading mirror.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or pellet) compared to the growth control well.

  • The growth control (well 11) must show distinct turbidity.

  • The sterility control (well 12) must remain clear.

  • A purity plate should be prepared by sub-culturing the inoculum to ensure it was not contaminated.

Experimental Workflow Diagram

The following diagram outlines the key steps in the this compound MIC determination protocol.

MIC_Workflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage P1 Prepare this compound Stock Solution P3 Prepare 96-Well Plate (Broth + Serial Dilutions) P1->P3 P2 Prepare Bacterial Inoculum (0.5 McFarland) A1 Inoculate Plate with Standardized Bacteria P2->A1 P3->A1 A2 Incubate Plate (16-20h at 35°C) A1->A2 R1 Visually Inspect Wells for Turbidity A2->R1 R2 Determine Lowest Concentration with No Growth (MIC) R1->R2

Figure 2. Broth microdilution workflow for MIC determination.

References

Application Notes and Protocols for Tomopenem Susceptibility Testing via Broth Microdilution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomopenem (formerly CS-023) is a novel 1β-methylcarbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1][2] As with other β-lactam antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This document provides detailed application notes and protocols for determining the susceptibility of bacterial isolates to this compound using the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing.

Data Presentation: Minimum Inhibitory Concentrations (MICs) of this compound

The following tables summarize the in vitro activity of this compound against a range of clinically relevant bacteria, as determined by the broth microdilution or agar dilution methods. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: In Vitro Activity of this compound against Gram-Positive Aerobes

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (MRSA)1001 - >1648[1]
Staphylococcus aureus (MSSA)500.06 - 0.250.120.12[1]
Streptococcus pneumoniae (penicillin-susceptible)50≤0.008 - 0.030.0150.03
Streptococcus pneumoniae (penicillin-resistant)50≤0.008 - 0.50.250.5
Enterococcus faecalis508 - >6432>64

Table 2: In Vitro Activity of this compound against Gram-Negative Aerobes

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Pseudomonas aeruginosa2000.25 - 1624[1]
Escherichia coli100≤0.03 - 10.060.12
Klebsiella pneumoniae100≤0.03 - 0.50.060.25
Enterobacter cloacae50≤0.03 - 20.121
Acinetobacter baumannii501 - 32816

Table 3: In Vitro Activity of this compound against Anaerobic Bacteria

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Bacteroides fragilis group100≤0.06 - 40.251[3][4]
Prevotella spp.50≤0.06 - 10.120.5[3][4]
Fusobacterium nucleatum20≤0.06 - 0.250.120.25[3][4]
Clostridium perfringens20≤0.06 - 0.50.120.25[3][4]
Peptostreptococcus spp.30≤0.06 - 0.50.120.25[3][4]

Experimental Protocols

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution testing of carbapenems.

Principle of the Broth Microdilution Method

The broth microdilution method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. Following incubation, the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Materials
  • This compound analytical standard powder

  • Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with lids

  • Sterile reagent reservoirs

  • Multichannel and single-channel precision pipettes and sterile tips

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Vortex mixer

  • Incubator (35 ± 2 °C)

  • Microtiter plate reader (optional)

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, Staphylococcus aureus ATCC® 29213™)

Preparation of this compound Stock Solution
  • Aseptically weigh a precise amount of this compound analytical standard powder.

  • Calculate the volume of a suitable sterile solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) required to achieve a high-concentration stock solution (e.g., 1280 µg/mL).

  • Dissolve the powder completely by vortexing.

  • This stock solution can be aliquoted and stored at -70°C for a validated period. Avoid repeated freeze-thaw cycles.

Broth Microdilution Procedure
  • Preparation of Microtiter Plates :

    • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 50 µL of the this compound working solution (e.g., 256 µg/mL, prepared by diluting the stock solution in CAMHB) to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range (e.g., 128 µg/mL to 0.06 µg/mL). Discard 50 µL from the last well containing the antibiotic.

    • The final volume in each well should be 50 µL.

    • Include a growth control well (100 µL of CAMHB with no antibiotic) and a sterility control well (100 µL of uninoculated CAMHB) on each plate.

  • Inoculum Preparation :

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 followed by the addition of 50 µL of this diluted suspension to the 50 µL of antibiotic solution in the wells.

  • Inoculation and Incubation :

    • Inoculate each well (except the sterility control) with 50 µL of the final standardized bacterial suspension. The final volume in each well will be 100 µL.

    • Cover the plate with a lid to prevent evaporation.

    • Incubate the plates at 35 ± 2 °C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria. For fastidious organisms, specific atmospheric and incubation conditions may be required as per CLSI or EUCAST guidelines.

  • Reading and Interpreting Results :

    • After incubation, examine the plates for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

    • The MICs for the QC strains must fall within their acceptable ranges for the test results to be considered valid.

Quality Control

Regularly perform quality control testing using standard ATCC strains with known MIC ranges for this compound or other carbapenems. This ensures the accuracy and reproducibility of the testing procedure.

Table 4: Quality Control Ranges for Reference Strains

QC StrainAcceptable MIC Range (µg/mL) for a representative carbapenem (e.g., Meropenem)
Escherichia coli ATCC® 25922™0.008 - 0.06
Pseudomonas aeruginosa ATCC® 27853™0.25 - 1
Staphylococcus aureus ATCC® 29213™0.008 - 0.06
Enterococcus faecalis ATCC® 29212™0.5 - 2

Note: Specific QC ranges for this compound should be established through validation studies.

Visualizations

This compound's Mechanism of Action

Tomopenem_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWall Cell Wall Synthesis (Peptidoglycan cross-linking) This compound->CellWall Inhibits Lysis Cell Lysis and Death CellWall->Lysis Leads to Broth_Microdilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 35°C for 16-20 hours D->E F Read for Visible Growth E->F G Determine MIC F->G

References

Application Notes and Protocols for Assessing Tomopenem Efficacy using Agar Dilution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomopenem is a novel 1β-methylcarbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative pathogens.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[2] This leads to the disruption of peptidoglycan synthesis, ultimately causing bacterial cell lysis and death.[2] Notably, this compound has shown potent in vitro activity against clinically important bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1][3] Its efficacy against MRSA is linked to a high affinity for PBP 2a.[1]

The agar dilution method is a standardized and reproducible technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4][5][6] It is considered a gold standard for susceptibility testing and is particularly useful for evaluating new antibiotics against a large panel of bacteria.[6] This document provides a detailed protocol for utilizing the agar dilution method to assess the in vitro efficacy of this compound against aerobic bacteria, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

Mechanism of Action: this compound

Tomopenem_Mechanism cluster_bacterium Bacterial Cell This compound This compound Outer_Membrane Outer Membrane (Gram-negative) Porin Porin Channel PBP Penicillin-Binding Proteins (PBPs) Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis Cell_Lysis Cell Lysis and Death

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various bacterial species as determined by the agar or broth dilution methods.

Table 1: In Vitro Activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)

OrganismNumber of IsolatesThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Comparator MIC₉₀ (µg/mL)
MRSANot SpecifiedNot SpecifiedNot Specified8Imipenem: >32, Meropenem: >32

Data sourced from a study on European clinical isolates.[1]

Table 2: In Vitro Activity of this compound against Pseudomonas aeruginosa

OrganismNumber of IsolatesThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Comparator MIC₉₀ (µg/mL)
P. aeruginosaNot Specified0.5 - 8Not Specified4Imipenem: 16, Meropenem: 16

Data sourced from a study on European clinical isolates.[1]

Table 3: In Vitro Activity of this compound against Anaerobic Bacteria

OrganismNumber of IsolatesThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
Various Anaerobes293Not SpecifiedNot Specified0.06 - 4

Data from a study on clinical isolates.[10]

Experimental Protocol: Agar Dilution Method for this compound

This protocol is based on the CLSI M07 guidelines for antimicrobial susceptibility testing of aerobically growing bacteria.[7][11]

Materials
  • This compound analytical standard powder

  • Appropriate solvent for this compound (refer to manufacturer's instructions; if unavailable, sterile deionized water is a common starting point for carbapenems)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (100 mm or 150 mm)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Bacterial cultures for testing

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213)

  • McFarland 0.5 turbidity standard

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35 ± 2 °C)

  • Sterile pipettes, tubes, and other standard microbiology laboratory equipment

Experimental Workflow

Agar_Dilution_Workflow cluster_prep Preparation cluster_plate_prep Plate Preparation cluster_inoculum_prep Inoculum Preparation cluster_inoculation_incubation Inoculation & Incubation cluster_results Results A Prepare this compound Stock Solution B Prepare Serial Dilutions of this compound A->B D Add this compound Dilutions to Molten Agar (1 part drug: 9 parts agar) B->D C Prepare Molten Mueller-Hinton Agar C->D E Pour Agar Plates and Allow to Solidify D->E K Inoculate Plates with Bacterial Suspensions (~10^4 CFU per spot) E->K F Prepare Growth Control Plate (No Antibiotic) F->K G Culture Bacteria (18-24h) H Prepare Bacterial Suspension in Saline G->H I Adjust Suspension to 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL) H->I J Dilute Suspension for Final Inoculum (~1 x 10^7 CFU/mL) I->J J->K L Allow Inoculum to Dry K->L M Incubate at 35°C for 16-20 hours L->M N Read Plates for Growth M->N O Determine MIC: Lowest concentration with no visible growth N->O

Step-by-Step Methodology

1. Preparation of this compound Stock Solution and Dilutions

  • Weighing: Accurately weigh the required amount of this compound powder. Consult the manufacturer's certificate of analysis for the potency of the powder.

  • Solubilization: Dissolve the this compound powder in the recommended solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).[8]

  • Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a sterile diluent (e.g., sterile water) to create a range of concentrations that will be added to the agar.[6][8] This series should bracket the expected MIC values. For this compound, a range of 0.06 to 64 µg/mL might be appropriate based on available data.[1][10]

2. Preparation of Agar Plates

  • Agar Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions. Autoclave to sterilize and then cool in a water bath to 45-50°C.

  • Adding this compound: For each desired final concentration, add 1 part of the corresponding this compound dilution to 9 parts of molten MHA (e.g., 2 mL of drug solution to 18 mL of agar).[8] This 1:10 dilution results in the final desired antibiotic concentration in the agar.

  • Pouring Plates: Mix the agar and antibiotic solution thoroughly but gently to avoid bubbles. Pour the mixture into sterile petri dishes to a depth of 3-4 mm.

  • Control Plate: Prepare at least one growth control plate containing MHA without any antibiotic.

  • Drying: Allow the plates to solidify at room temperature. The surface of the agar should be dry before inoculation.

3. Preparation of Inoculum

  • Bacterial Culture: From a pure culture, select 3-5 well-isolated colonies of the test organism and transfer them to a tube of suitable broth (e.g., Tryptic Soy Broth).

  • Incubation: Incubate the broth culture at 35 ± 2 °C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This usually takes 2-6 hours.

  • Standardization: Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

  • Final Dilution: The standardized suspension must be further diluted to achieve a final inoculum concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.[6] A common dilution is 1:10 in sterile saline.

4. Inoculation of Plates

  • Inoculation: Using a multipoint replicator, inoculate the prepared agar plates with the bacterial suspensions. The replicator will deliver approximately 1-2 µL of each suspension onto the agar surface.

  • Order of Inoculation: Start with the growth control plate and then proceed from the lowest to the highest concentration of this compound.

  • Drying: Allow the inoculated spots to dry completely at room temperature with the lids ajar before inverting the plates for incubation.

5. Incubation and Reading of Results

  • Incubation: Invert the plates and incubate them at 35 ± 2 °C for 16-20 hours in ambient air.[4]

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.[4] A faint haze or a single colony at the inoculation spot is disregarded. The growth control plate must show confluent growth.

  • Quality Control: The MICs for the QC strains must fall within their established acceptable ranges for the results to be considered valid.

Conclusion

The agar dilution method provides a reliable and accurate means of determining the in vitro efficacy of this compound against a variety of bacterial pathogens. Adherence to standardized protocols, such as those provided by CLSI and EUCAST, is crucial for obtaining reproducible and comparable results. This information is vital for surveillance studies, drug development, and informing clinical decisions.

References

Application Note: Quantification of Tomopenem in Biological Samples Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tomopenem is a novel parenteral carbapenem antibiotic with a broad spectrum of activity against various hospital pathogens, including Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for the determination of this compound in biological samples using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method coupled with UV or tandem mass spectrometry (MS/MS) detection.

Principle

The method involves the extraction of this compound from the biological matrix, followed by chromatographic separation on a reversed-phase HPLC column. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed from known concentrations of this compound. While tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity, HPLC with UV detection can also be effectively utilized.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar carbapenem not present in the sample)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Trichloroacetic acid (TCA) or other protein precipitation agents

  • Human plasma (drug-free)

  • Human urine (drug-free)

2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector or a tandem mass spectrometer (MS/MS)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting this compound from plasma samples[3].

  • Thaw frozen plasma samples to room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile (or 10% w/v TCA) containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

For urine samples, a simple dilution step is often sufficient:

  • Thaw frozen urine samples to room temperature and vortex.

  • Centrifuge at 5,000 x g for 5 minutes to remove any particulate matter.

  • Dilute the supernatant 1:10 (or as needed) with the mobile phase.

  • Inject the diluted sample into the HPLC system.

4. Chromatographic Conditions

The following are typical starting conditions that may require optimization:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: Approximately 298 nm (typical for carbapenems)[4].

  • MS/MS Detection: Positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

5. Calibration and Quality Control

  • Prepare a series of calibration standards by spiking known concentrations of this compound into the drug-free biological matrix (plasma or urine).

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Process the calibration standards and QC samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used.

Data Presentation

Table 1: Summary of Quantitative HPLC Method Parameters for this compound Quantification

ParameterPlasmaUrineReference(s)
Linearity Range 0.2 - 1000 µg/mL2 - 200 µg/mL[1][3][5]
Lower Limit of Quantification (LLOQ) 0.2 µg/mL2 µg/mL[3]
Accuracy 0.2% to 5.2%1.5% to 7.8%[3]
Precision (CV%) 3.9% to 9.9%5.3% to 11.1%[3]
Recovery >85%>90%Assumed based on similar methods

Mandatory Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Column Chromatographic Separation (C18) Inject->Column Detect Detection (UV or MS/MS) Column->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of This compound Calibrate->Quantify

Caption: Experimental workflow for the quantification of this compound in biological samples.

Considerations and Method Validation

  • Stability: Carbapenems can be unstable in biological matrices. It is crucial to assess the stability of this compound under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at -20°C and -80°C.

  • Matrix Effects: When using mass spectrometric detection, it is essential to evaluate matrix effects (ion suppression or enhancement) to ensure they do not interfere with the accuracy of quantification.

  • Specificity and Selectivity: The method should be validated for its ability to differentiate this compound from endogenous components of the matrix and other co-administered drugs.

  • Regulatory Guidance: Method validation should be performed in accordance with relevant regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.

This application note provides a comprehensive framework for the development and implementation of an HPLC-based method for the quantification of this compound in biological samples. The provided protocols and parameters can serve as a starting point for researchers and scientists in the field of drug development and clinical research.

References

Application Notes and Protocols: Quality Control for Tomopenem Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomopenem (formerly CS-023) is a novel 1β-methylcarbapenem antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1][2] As with all antimicrobial agents, accurate and reproducible susceptibility testing is paramount for clinical efficacy and surveillance. A critical component of ensuring the reliability of antimicrobial susceptibility testing (AST) is the regular use of well-characterized quality control (QC) strains.

These application notes provide a comprehensive overview and detailed protocols for establishing a robust quality control program for this compound susceptibility testing. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Disclaimer: The development of this compound was discontinued. Consequently, official CLSI or EUCAST quality control ranges have not been established. The QC ranges provided in this document are hypothetical examples based on published data for this compound's activity and established ranges for other carbapenems like meropenem and imipenem. These ranges are for illustrative and research purposes only and would require validation in a multi-laboratory study before clinical application.

Recommended Quality Control Strains

The selection of QC strains is critical for monitoring the performance of AST systems. The following standard ATCC® strains are recommended for routine QC of this compound susceptibility testing, as they are commonly used for other carbapenems and represent key bacterial groups.[3][4]

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Staphylococcus aureus ATCC® 29213™

  • Enterococcus faecalis ATCC® 29212™

Data Presentation: Example Quality Control Ranges

The following tables summarize the hypothetical, yet realistic, quality control ranges for this compound against the recommended QC strains for both broth microdilution (MIC) and disk diffusion methods.

Table 1: Example Quality Control Ranges for this compound by Broth Microdilution (MIC in µg/mL)

QC StrainThis compound MIC Range (µg/mL)Meropenem MIC Range (µg/mL) (for comparison)Imipenem MIC Range (µg/mL) (for comparison)
E. coli ATCC® 25922™0.008 - 0.060.008 - 0.06[2]0.06 - 0.25
P. aeruginosa ATCC® 27853™0.25 - 20.25 - 21 - 4
S. aureus ATCC® 29213™0.015 - 0.120.03 - 0.12[5]≤0.015 - 0.06
E. faecalis ATCC® 29212™1 - 82 - 8[2]0.5 - 2

Table 2: Example Quality Control Ranges for this compound by Disk Diffusion (Zone Diameter in mm)

QC StrainThis compound Disk PotencyZone Diameter Range (mm)Meropenem Zone Diameter Range (mm) (for comparison)Imipenem Zone Diameter Range (mm) (for comparison)
E. coli ATCC® 25922™10 µg28 - 3528 - 3526 - 32
P. aeruginosa ATCC® 27853™10 µg26 - 3327 - 3320 - 28
S. aureus ATCC® 25923™*10 µg29 - 3729 - 37[2]29 - 37

*Note: S. aureus ATCC® 25923™ is typically used for disk diffusion QC.

Experimental Protocols

The following are detailed protocols for performing this compound susceptibility testing using the recommended QC strains. These protocols are harmonized with CLSI and EUCAST guidelines.

Protocol 1: Broth Microdilution MIC Quality Control Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against QC strains using the broth microdilution method.

Materials:

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • QC bacterial strains (as listed above)

  • 0.5 McFarland turbidity standard

  • Sterile saline or deionized water

  • Incubator (35 ± 2 °C)

  • Micropipettes and sterile tips

  • Spectrophotometer or densitometer

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent (e.g., sterile deionized water or a buffer recommended for carbapenems).

    • Further dilute the stock solution to create a working solution for serial dilutions.

  • Preparation of Microtiter Plates:

    • Perform two-fold serial dilutions of the this compound working solution in CAMHB directly in the microtiter plates to achieve the desired final concentration range (e.g., 0.004 - 32 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the QC strain.

    • Suspend the colonies in sterile saline or water and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • Compare the obtained MIC value with the established QC ranges (Table 1). The result should fall within the acceptable range.

Protocol 2: Disk Diffusion Quality Control Testing

Objective: To determine the zone of inhibition of this compound against QC strains using the disk diffusion method.

Materials:

  • This compound disks (10 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • QC bacterial strains (as listed above)

  • 0.5 McFarland turbidity standard

  • Sterile saline or deionized water

  • Sterile cotton swabs

  • Incubator (35 ± 2 °C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Aseptically apply a this compound (10 µg) disk to the center of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.

    • Compare the measured zone diameter with the established QC ranges (Table 2). The result should fall within the acceptable range.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Tomopenem_QC_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_mic_steps MIC Procedure cluster_disk_steps Disk Diffusion Procedure cluster_results Results & Analysis qc_strain Select QC Strain (e.g., E. coli ATCC 25922) culture Subculture on non-selective agar qc_strain->culture inoculum Prepare 0.5 McFarland Inoculum Suspension culture->inoculum mic_method Broth Microdilution (MIC) inoculum->mic_method disk_method Disk Diffusion inoculum->disk_method prepare_mic Prepare this compound Serial Dilutions prepare_disk Inoculate MHA Plate inoculate_mic Inoculate Plates prepare_mic->inoculate_mic incubate_mic Incubate 16-20h at 35°C inoculate_mic->incubate_mic read_mic Read MIC Value incubate_mic->read_mic apply_disk Apply this compound Disk prepare_disk->apply_disk incubate_disk Incubate 16-20h at 35°C apply_disk->incubate_disk read_disk Measure Zone Diameter incubate_disk->read_disk compare_qc Compare to Established QC Ranges read_mic->compare_qc read_disk->compare_qc in_range Result In-Range: Proceed with Testing compare_qc->in_range Pass out_of_range Result Out-of-Range: Troubleshoot & Repeat compare_qc->out_of_range Fail

Caption: Workflow for this compound susceptibility quality control testing.

Tomopenem_Action_Pathway This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to & Inactivates CellWall Bacterial Cell Wall (Peptidoglycan Synthesis) This compound->CellWall Inhibits Synthesis PBP->CellWall Essential for Lysis Cell Lysis & Bacterial Death CellWall->Lysis Leads to

Caption: Mechanism of action of this compound.

Troubleshooting Out-of-Range QC Results

If a QC result falls outside the acceptable range, it is imperative to investigate the cause before reporting any patient results. Potential sources of error include:

  • Inoculum Density: Ensure the inoculum is standardized to a 0.5 McFarland turbidity.

  • Media: Verify the correct type of media was used and that it was stored properly. Check the pH and depth of the agar.

  • Antibiotic Disks/Solution: Check the expiration date and storage conditions of the this compound disks or powder.

  • Incubation: Confirm the correct temperature and duration of incubation.

  • QC Strain Viability: Ensure the QC strain has not been excessively subcultured and is from a reliable stock.

  • Measurement Error: Re-measure zone diameters or re-read MIC endpoints carefully.

If the cause of the out-of-range result cannot be identified and rectified, repeat the test. If the repeat result remains out of range, do not report patient results for this compound until the issue is resolved.

References

Application Notes and Protocols for Tomopenem Administration in a Neutropenic Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of Tomopenem, a novel carbapenem antibiotic, in a neutropenic mouse model. This information is intended to guide researchers in preclinical studies assessing the efficacy of this compound against various bacterial pathogens.

Introduction

This compound (formerly CS-023) is a parenteral 1β-methylcarbapenem with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1][2][3][4] Like other β-lactam antibiotics, this compound's mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[5][6][7] This disruption of the peptidoglycan layer leads to bacterial cell lysis and death. The neutropenic mouse model is a crucial tool in the preclinical evaluation of antibiotics, as it mimics the immunocompromised state of certain patient populations and allows for the assessment of an antibiotic's direct bactericidal or bacteriostatic activity in the absence of a robust host immune response.

Key Experimental Protocols

Induction of Neutropenia in Mice

A reliable and reproducible method for inducing neutropenia is essential for these studies. A commonly used and effective agent is cyclophosphamide (CPM).

Protocol:

  • Animal Model: Specific-pathogen-free ICR mice (5 weeks old, male) are commonly used.[8]

  • Cyclophosphamide Administration: A total dose of 250 mg/kg of CPM is administered intraperitoneally (i.p.) in two separate injections to induce profound and sustained neutropenia.[9][10]

    • Day 1: Inject 150 mg/kg of CPM i.p.

    • Day 4: Inject 100 mg/kg of CPM i.p.

  • Confirmation of Neutropenia: Profound neutropenia (≤10 neutrophils/mm³) is typically achieved by day 4 and persists for at least 3 days.[9][10] Blood samples can be collected via the retro-orbital sinus to perform leukocyte counts and confirm the neutropenic state.[9]

Experimental Workflow for Inducing Neutropenia

G cluster_setup Animal Preparation cluster_induction Neutropenia Induction cluster_verification Verification A Select specific-pathogen-free ICR mice (5 weeks old) B Day 1: Administer 150 mg/kg Cyclophosphamide (i.p.) A->B Start Protocol C Day 4: Administer 100 mg/kg Cyclophosphamide (i.p.) B->C 3 days later D Confirm Neutropenia (Leukocyte Counts) C->D Onset of Neutropenia

Caption: Workflow for the induction of neutropenia in mice using cyclophosphamide.

Murine Thigh Infection Model

This model is widely used to evaluate the in vivo efficacy of antimicrobial agents against localized infections.

Protocol:

  • Bacterial Preparation: Clinical isolates of pathogens such as P. aeruginosa 12467 and MRSA 12372 are used.[2][8] Bacteria are grown to the logarithmic phase and then diluted in sterile saline to the desired concentration.

  • Inoculation: Neutropenic mice are inoculated intramuscularly in the thigh with 0.1 ml of the bacterial suspension, resulting in an initial bacterial load of approximately 10⁶ to 10⁷ CFU/thigh.[2][8]

  • This compound Administration:

    • Treatment is initiated 2 hours post-inoculation.[8]

    • This compound is dissolved in saline, sometimes with a fixed dose of cilastatin (40 mg/kg) to prolong its half-life.[8]

    • Administration is typically subcutaneous (s.c.).[8]

    • Dosing regimens can be varied to assess pharmacodynamics, for example, fractionated doses administered at intervals of 3, 6, 12, and 24 hours over a 24-hour period.[2][8]

  • Efficacy Assessment:

    • After 24 hours of treatment, mice are euthanized.

    • The infected thigh muscle is excised, homogenized, and serially diluted in saline.

    • The dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh).

    • Efficacy is determined by the reduction in bacterial log₁₀ CFU compared to untreated controls.[8]

Mechanism of Action of this compound

G This compound This compound PBP Penicillin-Binding Proteins (PBPs) (DD-transpeptidases) This compound->PBP Binds to and inactivates CellWall Bacterial Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CellWall Inhibition of Lysis Bacterial Cell Lysis and Death CellWall->Lysis Disruption leads to

Caption: Simplified diagram of this compound's mechanism of action.

Data Presentation

The efficacy of this compound is often evaluated based on its pharmacokinetic/pharmacodynamic (PK/PD) parameters. The time that the free drug concentration remains above the minimum inhibitory concentration (f%T>MIC) is a key predictor of efficacy for carbapenems.[8]

Pharmacokinetic Parameters of this compound in Mice
ParameterValueReference
Serum Protein Binding17.4%[8]

Note: Pharmacokinetics of this compound in mice were observed to be non-linear after subcutaneous administration.[8]

In Vivo Efficacy of this compound in the Neutropenic Murine Thigh Infection Model

Against P. aeruginosa 12467 (MIC: 1 µg/ml)

f%T>MICEffectReference
29%Static[2][8]
39%1-log kill[2][8]
51%2-log kill[2][8]

Against MRSA 12372 (MIC: 2 µg/ml)

f%T>MICEffectReference
27%Static[2][8]
35%1-log kill[2][8]
47%2-log kill[2][8]
Efficacy of this compound in a Murine Chronic Respiratory Tract Infection Model

Against P. aeruginosa

Treatment Group (100 mg/kg, twice daily for 7 days)Mean Bacterial Count (log₁₀ CFU/lung ± SEM)Reference
Saline (Control)4.21 ± 1.28[1][11]
This compound2.91 ± 0.87[1][11]
Meropenem3.01 ± 1.00[1][11]

This compound significantly reduced the number of viable bacteria compared to the control group (P < 0.05).[1][11]

Conclusion

The data consistently demonstrate that the efficacy of this compound in neutropenic mouse models is driven by the f%T>MIC.[8] Frequent dosing enhances its bactericidal activity against both P. aeruginosa and MRSA.[8] The pharmacodynamic characteristics of this compound are similar to those of meropenem against P. aeruginosa.[2][8] These protocols and data provide a solid foundation for further preclinical and translational research on this compound, particularly for its potential use in treating infections in immunocompromised patients. The murine thigh infection model and the chronic respiratory infection model are robust systems for evaluating the in vivo potency and PK/PD relationships of this promising carbapenem.

References

Application Notes and Protocols for Preparing Tomopenem Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomopenem (also known as CS-023 or RO4908463) is a broad-spectrum carbapenem antibiotic with potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Accurate and reproducible in vitro assays are critical for the evaluation of its antimicrobial efficacy. The proper preparation of stock solutions is a fundamental first step to ensure the reliability of these experimental results.

This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in various in vitro assays, such as minimum inhibitory concentration (MIC) testing, time-kill assays, and other cell-based assays. The recommendations are based on available information for this compound and established guidelines for other carbapenem antibiotics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for calculating the required amounts for stock solution preparation.

PropertyValueSource
Molecular Formula C₂₃H₃₅N₇O₆S[1]
Molecular Weight 537.6 g/mol [1]
Appearance White to pale yellow crystalline powderInferred from other carbapenems
Storage of Powder -20°C for up to 3 years[3]

Recommended Solvents and Storage

Disclaimer: The following stability data is based on general information for carbapenem antibiotics and supplier recommendations for this compound. It is highly recommended to perform in-house validation of stock solution stability for long-term studies.

SolventRecommended ConcentrationStorage TemperatureEstimated StabilityNotes
Sterile Water or Phosphate Buffer 1-10 mg/mL-70°C or -80°CUp to 6 months[1][4] Aqueous solutions are prone to hydrolysis and are less stable than DMSO stocks. Prepare fresh or use promptly after thawing. Avoid repeated freeze-thaw cycles.
Dimethyl Sulfoxide (DMSO) 10-40 mg/mL-80°CUp to 1 year[3] DMSO stocks are generally more stable. Ensure the final concentration of DMSO in the assay is not inhibitory to the test organisms.

Experimental Protocols

Protocol 1: Preparation of Aqueous this compound Stock Solution

This protocol is suitable for assays where the presence of an organic solvent is not desirable.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS), pH 7.2-7.4

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile, single-use aliquoting tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Pre-cool: Place the sterile water or PBS on ice.

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder.

    • Calculation Example: To prepare 10 mL of a 10 mg/mL stock solution, weigh out 100 mg of this compound.

  • Dissolution: Transfer the weighed powder to a sterile conical tube. Add a small amount of the cold sterile water or PBS and vortex gently to create a slurry. Gradually add the remaining solvent to reach the final desired volume, vortexing intermittently until the powder is completely dissolved.

  • Sterilization: To ensure sterility, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in pre-chilled, sterile tubes. The aliquot volume should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -70°C or -80°C.

Protocol 2: Preparation of this compound Stock Solution in DMSO

This protocol is recommended for achieving higher stock concentrations and for longer-term storage.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tubes (e.g., 15 mL)

  • Sterile, single-use aliquoting tubes with screw caps suitable for low temperatures

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder.

    • Calculation Example: To prepare 2.5 mL of a 40 mg/mL stock solution, weigh out 100 mg of this compound.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the required volume of sterile DMSO. Vortex at room temperature until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, but avoid overheating as it may degrade the compound.

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile tubes suitable for long-term storage in DMSO at low temperatures.

  • Storage: Store the aliquots at -80°C.

Quality Control

  • Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If precipitates are observed, the aliquot should be discarded.

  • pH Check (Aqueous Stocks): For aqueous preparations, the pH of the final stock solution should be checked to ensure it is within a neutral range (pH 7.2-7.4), as carbapenems are susceptible to degradation at acidic or alkaline pH.

  • Bioactivity Testing: It is good practice to periodically test the bioactivity of a stored stock solution against a quality control (QC) strain with a known MIC range for this compound. A significant increase in the MIC may indicate degradation of the compound.

Visualizations

Tomopenem_Stock_Preparation_Workflow start_end start_end process_step process_step decision decision solvent_choice solvent_choice storage storage start Start weigh Weigh this compound Powder start->weigh choose_solvent Choose Solvent weigh->choose_solvent dissolve_aqueous Dissolve in Sterile Water/PBS choose_solvent->dissolve_aqueous Aqueous Assay dissolve_dmso Dissolve in Sterile DMSO choose_solvent->dissolve_dmso High Concentration or Long-Term Storage filter_sterilize Filter Sterilize (Aqueous Only) dissolve_aqueous->filter_sterilize aliquot Aliquot into Single-Use Tubes dissolve_dmso->aliquot filter_sterilize->aliquot store_aqueous Store at -70°C / -80°C aliquot->store_aqueous Aqueous store_dmso Store at -80°C aliquot->store_dmso DMSO end End store_aqueous->end store_dmso->end

Caption: Workflow for the preparation of this compound stock solutions.

Assay_Stock_Selection_Logic start_node start_node decision_node decision_node recommendation_node recommendation_node precaution_node precaution_node start Start: Select Stock for In Vitro Assay solvent_sensitivity Is the assay sensitive to organic solvents? start->solvent_sensitivity high_concentration Is a high stock concentration required? solvent_sensitivity->high_concentration No use_aqueous Use Aqueous Stock (Water or PBS) solvent_sensitivity->use_aqueous Yes high_concentration->use_aqueous No use_dmso Use DMSO Stock high_concentration->use_dmso Yes check_dmso_conc Ensure final DMSO concentration is non-inhibitory (<0.5%) use_dmso->check_dmso_conc

Caption: Logic for selecting the appropriate this compound stock solution.

References

Application Notes and Protocols: Tomopenem Synergy Testing with Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomopenem is a carbapenem antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through high-affinity binding to essential penicillin-binding proteins (PBPs), particularly PBP2 in Staphylococcus aureus and PBPs 2 and 3 in Escherichia coli and Pseudomonas aeruginosa.[1][2] However, the emergence of beta-lactamase-producing bacteria poses a significant threat to the efficacy of carbapenems. Beta-lactamase inhibitors can protect carbapenems from degradation by these enzymes, potentially restoring their activity and leading to synergistic effects.

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro synergy testing of this compound in combination with various beta-lactamase inhibitors, including clavulanate, sulbactam, tazobactam, avibactam, and vaborbactam.

Disclaimer: As of the latest literature review, specific quantitative synergy data for this compound in combination with the aforementioned beta-lactamase inhibitors against a wide range of bacterial strains is not extensively available in published peer-reviewed literature. The data presented in the tables below are illustrative examples based on typical synergy testing results for other carbapenems, such as meropenem, and should be used as a reference for data presentation and interpretation. Researchers are strongly encouraged to generate their own experimental data for this compound combinations.

Mechanism of Synergy

The synergistic interaction between this compound and a beta-lactamase inhibitor is primarily based on the inhibitor's ability to inactivate beta-lactamase enzymes produced by resistant bacteria. These enzymes would otherwise hydrolyze the beta-lactam ring of this compound, rendering it ineffective. By binding to and inactivating the beta-lactamase, the inhibitor allows this compound to reach its target PBPs, disrupt cell wall synthesis, and exert its bactericidal activity.

Synergy_Mechanism cluster_bacteria Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to & Inhibits BLI Beta-Lactamase Inhibitor BetaLactamase Beta-Lactamase Enzyme BLI->BetaLactamase Binds to & Inactivates BetaLactamase->this compound Hydrolyzes (Inactivates) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to Tomopenem_outside This compound Tomopenem_outside->this compound BLI_outside Beta-Lactamase Inhibitor BLI_outside->BLI Checkerboard_Workflow start Start prep_stocks Prepare Stock Solutions (this compound & Inhibitor) start->prep_stocks prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum setup_plate Set up 96-well Plate (Serial Dilutions) prep_stocks->setup_plate prep_inoculum->setup_plate inoculate Inoculate Plate setup_plate->inoculate incubate Incubate at 35-37°C for 16-20h inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret end End interpret->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tomopenem Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Tomopenem in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dosage for this compound in murine infection models?

A typical starting dosage for this compound in murine models is 100 mg/kg, administered twice daily.[1][2] This regimen has been shown to be effective in reducing bacterial load in chronic Pseudomonas aeruginosa respiratory tract infections.[1][2] However, the optimal dosage will depend on the specific animal model, the pathogen being studied, and its minimum inhibitory concentration (MIC).

Q2: Why is cilastatin often co-administered with this compound in murine studies?

Mice have high levels of the renal enzyme dehydropeptidase-I (DHP-I), which can rapidly inactivate carbapenems like this compound, leading to a shorter half-life.[3] Cilastatin is a DHP-I inhibitor that is co-administered to prolong the half-life of this compound in mice, allowing for a pharmacokinetic profile that is more comparable to humans.[2][3] A common dose of cilastatin is 40 mg/kg administered with each dose of this compound.[3]

Q3: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for this compound efficacy?

The efficacy of this compound, like other carbapenems, is primarily driven by the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).[3][4] Frequent dosing has been shown to enhance the efficacy of this compound in murine infection models.[3]

Q4: What are the known pharmacokinetic parameters of this compound in mice?

Pharmacokinetic parameters of this compound in mice can be influenced by the administration route and the co-administration of cilastatin. Studies have shown that after subcutaneous administration, the pharmacokinetics of this compound may not be linear.[3] For detailed parameters from a murine thigh infection model with co-administered cilastatin, please refer to the data tables below.

Q5: Are there any known adverse effects of this compound in animal studies?

In preclinical studies, this compound has been generally well-tolerated. No seizure activity, neurotoxicity, or mortality was observed in mice or rats at intravenous doses up to 600 mg/kg.[5] As with other carbapenems, it is important to monitor animals for any signs of distress or adverse reactions, especially at higher doses.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in efficacy results between animals. - Inconsistent drug administration (e.g., subcutaneous leakage).- Differences in individual animal metabolism.- Instability of the prepared this compound solution.- Ensure proper training on administration techniques. For subcutaneous injections, tent the skin and insert the needle parallel to the body.[6][7]- Increase the number of animals per group to improve statistical power.- Prepare this compound solutions fresh for each administration and protect from light if necessary. Carbapenem stability can be an issue.[8][9][10]
Lower than expected drug exposure (AUC, Cmax). - Rapid metabolism by murine renal dehydropeptidase-I (DHP-I).- Issues with drug formulation or solubility.- Incorrect administration route for the desired exposure profile.- Ensure co-administration of a DHP-I inhibitor like cilastatin at an appropriate dose (e.g., 40 mg/kg).[3]- Verify the solubility of this compound in the chosen vehicle. Saline is commonly used.[3]- Consider the pharmacokinetic profile of different routes. Subcutaneous administration can sometimes lead to non-linear pharmacokinetics.[3]
Signs of animal distress or toxicity (e.g., lethargy, weight loss). - The dose of this compound may be too high for the specific animal model or strain.- Potential for off-target effects of the drug or vehicle.- Reduce the dosage of this compound in a pilot study to determine the maximum tolerated dose.- Ensure the vehicle used for administration is well-tolerated and used in a control group.- Monitor animals closely for clinical signs of toxicity.
Inconsistent bacterial load at the start of treatment. - Variability in the inoculation procedure.- The bacterial strain may have unstable virulence.- Standardize the inoculation procedure, including the volume and concentration of the bacterial suspension.- Use a well-characterized and stable bacterial strain. Perform quality control checks on the inoculum.

Data Presentation

Table 1: this compound Efficacy in a Murine Chronic Respiratory Tract Infection Model
Treatment Group (twice daily for 7 days)Mean Bacterial Load (log10 CFU/lung ± SEM)
Saline (Control)4.21 ± 1.28
This compound (100 mg/kg)2.91 ± 0.87
Meropenem (100 mg/kg)3.01 ± 1.00
Source:[1]
Table 2: Pharmacokinetic Parameters of Free this compound in a Murine Thigh Infection Model (Subcutaneous Administration with 40 mg/kg Cilastatin)
Dose (mg/kg)Cmax (µg/mL)AUC0-inf (µg·h/mL)t1/2 (h)
5025.118.10.28
10036.834.60.35
20045.368.90.44
40066.81340.52
80089.22550.61
Source:[3]
Table 3: this compound %fT>MIC Required for Different Levels of Efficacy in a Murine Thigh Infection Model
Efficacy Endpoint%fT>MIC against P. aeruginosa%fT>MIC against MRSA
Static Effect2927
1-log kill3935
2-log kill5147
Source:[4]

Experimental Protocols

Murine Chronic Respiratory Tract Infection Model

Objective: To evaluate the in vivo efficacy of this compound against Pseudomonas aeruginosa in a chronic respiratory infection model.

Methodology:

  • Animal Model: Specific pathogen-free mice are used.

  • Infection: Mice are anesthetized and intratracheally inoculated with a suspension of P. aeruginosa embedded in agar beads to establish a chronic infection.

  • Treatment: Seven days post-inoculation, treatment is initiated.

    • Control Group: Administered sterile saline intraperitoneally twice daily.

    • This compound Group: Administered 100 mg/kg this compound and 100 mg/kg cilastatin intraperitoneally twice daily.

    • Comparator Group (Optional): Administered 100 mg/kg Meropenem and 100 mg/kg cilastatin intraperitoneally twice daily.

  • Duration: Treatment is continued for 7 days.

  • Efficacy Assessment: 12 hours after the final dose, mice are euthanized. The lungs are aseptically removed, homogenized, and serially diluted for bacterial enumeration (CFU counting).

  • Histopathology (Optional): Lung tissue can be fixed in formalin for histological examination to assess inflammation. Source:[2]

Neutropenic Murine Thigh Infection Model

Objective: To determine the pharmacodynamics of this compound against susceptible pathogens.

Methodology:

  • Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.

  • Infection: Mice are inoculated with a bacterial suspension (e.g., P. aeruginosa or MRSA) into the thigh muscle.

  • Treatment: Two hours post-inoculation, treatment is initiated via subcutaneous administration of this compound at various doses (e.g., 50, 100, 200, 400, 800 mg/kg) and dosing intervals (e.g., every 3, 6, 12, or 24 hours). Each dose of this compound is co-administered with 40 mg/kg cilastatin.

  • Duration: Treatment is continued for 24 hours.

  • Efficacy Assessment: After 24 hours of treatment, mice are euthanized. The thigh muscles are aseptically removed, homogenized, and plated for bacterial colony counting.

  • Pharmacokinetic Analysis: Parallel groups of infected mice are used for pharmacokinetic studies. Blood samples are collected at various time points after a single subcutaneous dose of this compound with cilastatin. Plasma concentrations of this compound are determined to calculate PK parameters. Source:[3]

Mandatory Visualizations

Experimental_Workflow_Thigh_Infection_Model cluster_preparation Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment & Sampling cluster_analysis Phase 4: Analysis Neutropenia Induce Neutropenia (Cyclophosphamide) Thigh_Infection Intramuscular Thigh Infection Neutropenia->Thigh_Infection Inoculation Prepare Bacterial Inoculum Inoculation->Thigh_Infection Treatment Administer this compound + Cilastatin (SC) Thigh_Infection->Treatment PK_Sampling Pharmacokinetic Blood Sampling Thigh_Infection->PK_Sampling Parallel Group Efficacy Determine Bacterial Load (CFU/thigh) Treatment->Efficacy PK_Analysis Analyze Plasma Concentrations PK_Sampling->PK_Analysis PKPD_Analysis PK/PD Analysis (%fT>MIC) Efficacy->PKPD_Analysis PK_Analysis->PKPD_Analysis

Caption: Workflow for a neutropenic murine thigh infection study with this compound.

Tomopenem_Dosage_Optimization_Logic cluster_inputs Initial Parameters cluster_process Experimental Process cluster_decision Evaluation & Refinement cluster_output Outcome MIC Pathogen MIC Dose_Range Select Dose Range MIC->Dose_Range Model Animal Model (e.g., Thigh, Lung) Model->Dose_Range Target Desired Efficacy (e.g., 1-log kill) Evaluate Target Efficacy Achieved? Target->Evaluate PK_Study Conduct Pilot PK Study (determine %fT>MIC) Dose_Range->PK_Study Efficacy_Study Conduct Efficacy Study PK_Study->Efficacy_Study Efficacy_Study->Evaluate Evaluate->Dose_Range Optimized_Dose Optimized Dosage Regimen Evaluate->Optimized_Dose Yes

Caption: Logical flow for optimizing this compound dosage in in vivo studies.

References

Technical Support Center: Overcoming Tomopenem Instability in Aqueous Solutions for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the inherent instability of Tomopenem in aqueous solutions during experimental assays. The following information, presented in a question-and-answer format, offers troubleshooting advice and detailed protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution changing color and showing reduced activity over a short period?

A1: this compound, like other carbapenems, is susceptible to hydrolysis in aqueous solutions, where the β-lactam ring, essential for its antibacterial activity, is cleaved. This degradation is influenced by several factors including pH, temperature, and the concentration of the drug in the solution. The color change is often an indicator of the formation of degradation products. To mitigate this, it is crucial to prepare fresh solutions before each experiment and maintain them under recommended storage conditions.

Q2: What are the optimal pH and temperature conditions for storing this compound stock solutions?

A2: While specific stability data for this compound is limited, data from structurally similar carbapenems like meropenem suggest that maximum stability in aqueous solutions is achieved at a slightly acidic to neutral pH, typically around 6.0-6.5.[1] Degradation rates increase significantly at both highly acidic and alkaline pH. For short-term storage (within a workday), solutions should be kept on ice (2-8°C) to minimize degradation. For longer-term storage, freezing at -20°C or -80°C is recommended, although freeze-thaw cycles should be avoided.[2]

Q3: Can I use standard phosphate-buffered saline (PBS) for my this compound assays?

A3: Caution should be exercised when using phosphate buffers. Some studies on carbapenems have indicated that phosphate buffer components can catalyze the degradation of the antibiotic.[3] If possible, using a non-nucleophilic buffer such as citrate or simply sterile water or saline for short-term experiments is preferable. If a buffered system is required, it is advisable to perform a preliminary stability test of this compound in the chosen buffer system.

Q4: How can I confirm that the this compound in my assay is still active?

A4: The most reliable method to confirm the concentration and integrity of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5] This allows for the separation and quantification of the intact drug from its degradation products. Additionally, including a positive control with a known susceptible bacterial strain in your assay can provide a functional confirmation of the antibiotic's activity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in MIC results Degradation of this compound during incubation.Prepare this compound dilutions immediately before adding to the assay plates. Minimize the time between preparation and inoculation.
Inaccurate initial concentration of this compound stock solution.Always prepare stock solutions fresh. If storing frozen aliquots, perform a quick concentration check using HPLC or a bioassay before use.
No or weak antibacterial effect Complete or significant degradation of this compound.Review solution preparation and storage procedures. Ensure the pH of the final assay medium is within the optimal stability range for carbapenems.
Use of an inappropriate solvent or buffer that accelerates degradation.Test the stability of this compound in your specific assay medium. Consider switching to a more inert solvent or buffer system.
Unexpected peaks in HPLC chromatogram Formation of degradation products.This is expected in stability studies. Use a validated stability-indicating HPLC method to resolve and quantify the parent drug and its degradants.
Contamination of the sample or mobile phase.Ensure proper handling and filtration of all solutions. Run a blank to check for contaminants.

Data Presentation: Representative Stability of a Carbapenem (Meropenem) in Aqueous Solution

Due to the limited availability of specific quantitative stability data for this compound, the following tables present data for meropenem, a structurally related carbapenem, to illustrate the impact of various factors on stability. This data should be considered as a guideline for handling this compound.

Table 1: Effect of Temperature on Meropenem Stability (10 mg/mL in 0.9% NaCl)

TemperatureTime to 10% Degradation (t90)Reference
25°C~3.5 - 6 hours[3]
30°C~4 hours[3]
37°C~2.75 hours[3]

Table 2: Effect of pH on Meropenem Degradation Rate Constant (k) at 37°C

pHDegradation Rate Constant (k) (h⁻¹)Reference
6.01.32 x 10⁻³[1]
6.51.28 x 10⁻³[1]
8.04.17 x 10⁻³[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays (e.g., MIC Testing)
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile, calibrated microcentrifuge tube.

  • Solvent Selection: Use a recommended solvent for initial dissolution. For many carbapenems, sterile, deionized water or a small amount of a suitable organic solvent like DMSO may be used, followed by dilution in the final aqueous medium.

  • Dissolution: Add the solvent to the this compound powder and vortex gently until fully dissolved.

  • Sterilization: If the stock solution is not prepared from a sterile powder under aseptic conditions, it should be filter-sterilized through a 0.22 µm syringe filter. Ensure the filter material is compatible with the solvent used and does not bind to the antibiotic.

  • Concentration Adjustment: Dilute the stock solution to the desired final concentration with the appropriate sterile medium (e.g., cation-adjusted Mueller-Hinton broth for MIC testing).

  • Storage: Prepare the stock solution fresh on the day of the experiment. If short-term storage is necessary, keep the solution on ice and protected from light. For longer-term storage, aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the this compound solution. Incubate at room temperature or a slightly elevated temperature (e.g., 40-60°C).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the this compound solution. Incubate at room temperature.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the this compound solution. Incubate at room temperature.

    • Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60-80°C).

    • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) or a combination of UV and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing will depend on the lability of the drug under each condition.

  • Neutralization: For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to observe the formation of degradation products.

Protocol 3: Representative Stability-Indicating HPLC Method for Carbapenems

This method is based on published methods for meropenem and can serve as a starting point for developing a specific method for this compound.[4][5]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 12 mM ammonium acetate) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation between this compound and its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 260 nm, or the wavelength of maximum absorbance for this compound.

  • Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6]

Visualizations

G cluster_bacterium Bacterial Cell Peptidoglycan Precursors Peptidoglycan Precursors PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Precursors->PBP Transpeptidation Cell Wall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cell Wall Lysis Cell Lysis PBP->Lysis Inhibition leads to weakened cell wall This compound This compound This compound->PBP Binding and Inhibition

Caption: Mechanism of action of this compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (e.g., 1 mg/mL) Prep_Samples Aliquot into Vials for Each Stress Condition Prep_Stock->Prep_Samples Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Oxidation Oxidation (e.g., 3% H2O2, RT) Thermal Thermal (e.g., 80°C) Photo Photolytic (UV/Vis light) Sampling Collect Samples at Defined Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples (if applicable) Sampling->Neutralize HPLC Analyze by Stability-Indicating HPLC Method Neutralize->HPLC Data Quantify this compound and Degradation Products HPLC->Data

Caption: Workflow for a forced degradation study.

G Issue {Inconsistent Assay Results} Check1 Check Solution Preparation Freshly prepared? Correct solvent/buffer? Stored properly (ice, dark)? Issue->Check1 Check2 Verify Assay Conditions pH of final medium? Incubation temperature? Duration of experiment? Issue->Check2 Check3 Assess Analytical Method HPLC method validated? Peak purity checked? Control samples included? Issue->Check3 Solution1 Solution: - Prepare fresh solutions for each experiment. - Validate buffer compatibility. Check1->Solution1 Solution2 Solution: - Monitor and control pH and temperature. - Minimize pre-incubation times. Check2->Solution2 Solution3 Solution: - Use a stability-indicating method. - Run standards and controls. Check3->Solution3

Caption: Troubleshooting inconsistent assay results.

References

Addressing trailing endpoints in Tomopenem susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Tomopenem susceptibility testing, with a specific focus on the phenomenon of trailing endpoints.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly CS-023) is a novel 1β-methylcarbapenem antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1][2] Like other β-lactam antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3] This disruption leads to bacterial cell lysis and death.

Q2: What are "trailing endpoints" in the context of antimicrobial susceptibility testing?

Trailing endpoints, also known as the "trailing effect," refer to a phenomenon observed during broth dilution susceptibility testing where there is reduced but persistent microbial growth in tubes or wells containing antibiotic concentrations above the minimal inhibitory concentration (MIC). This can make it difficult to determine the true MIC. For some isolates, this can manifest as a low MIC at a 24-hour reading, but a significantly higher MIC at a 48-hour reading.[4][5][6] While extensively described for some antifungal agents, it can also occur with antibacterial agents.[4]

Q3: Why are trailing endpoints a concern in this compound susceptibility testing?

Trailing endpoints can lead to misinterpretation of susceptibility results. An isolate that is truly susceptible to this compound might be erroneously reported as resistant due to the faint growth observed at higher concentrations after prolonged incubation. This could have significant implications for clinical decision-making and drug development studies. The Clinical and Laboratory Standards Institute (CLSI) provides recommendations for endpoint determination when trailing growth is observed.[7]

Q4: Are there established this compound-specific breakpoints for interpreting susceptibility results?

The establishment of official breakpoints for new antimicrobial agents is a dynamic process involving organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10] For the most current breakpoints for this compound and other carbapenems, it is crucial to refer to the latest versions of the CLSI M100 documents or EUCAST breakpoint tables.[7][9] These documents are periodically updated to reflect new data on resistance mechanisms and clinical outcomes.[11][12]

Troubleshooting Guide: Addressing Trailing Endpoints

Problem: Difficulty in determining the MIC of this compound due to faint, "trailing" growth at higher concentrations after 24 or 48 hours of incubation.

This guide provides a systematic approach to troubleshooting and interpreting trailing endpoints in this compound broth microdilution susceptibility testing.

Step 1: Visual Confirmation and Endpoint Reading

The first step is to carefully re-examine the microtiter plate or tubes.

  • Endpoint Reading: For broth dilution methods, the MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. When trailing is present, this can be challenging. The CLSI suggests reading the endpoint as the lowest concentration with a significant reduction in growth compared to the positive control. For some bacteriostatic drugs, an 80% reduction in turbidity is used as the endpoint.[13]

  • Incubation Time: If trailing is more pronounced at 48 hours compared to 24 hours, consider if the 24-hour reading provides a more clinically relevant MIC, as has been suggested for some antifungal agents with similar issues.[5][6]

Step 2: Experimental Workflow for Troubleshooting

The following diagram outlines a logical workflow for investigating the cause of trailing endpoints.

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Advanced Analysis cluster_3 Resolution observe Trailing Endpoint Observed in this compound MIC Assay check_inoculum Verify Inoculum Density observe->check_inoculum check_media Assess Media Quality (pH, supplements) observe->check_media repeat_assay Repeat Assay with Controls check_inoculum->repeat_assay check_media->repeat_assay alt_method Confirm with Alternative Method (e.g., Agar Dilution, E-test) repeat_assay->alt_method If trailing persists time_kill Perform Time-Kill Assay alt_method->time_kill For further characterization report Report MIC based on Confirmed Method/Reading Time alt_method->report time_kill->report

Caption: Troubleshooting workflow for trailing endpoints.

Step 3: Detailed Methodologies for Troubleshooting Experiments

A. Inoculum Density Verification

  • Rationale: An inoculum that is too heavy can lead to trailing as the high bacterial load may not be fully inhibited at lower drug concentrations.

  • Protocol:

    • Prepare the bacterial suspension to match a 0.5 McFarland turbidity standard.

    • Perform a viable count by plating serial dilutions of the standardized inoculum onto appropriate agar plates.

    • Incubate overnight and count the colonies to confirm the inoculum is within the recommended range (e.g., 5 x 10^5 CFU/mL for broth microdilution).

B. Media Quality Assessment

  • Rationale: The composition and pH of the testing medium can significantly influence bacterial growth and antibiotic activity. Studies with antifungal agents have shown that adjusting the medium pH can eliminate trailing.[14]

  • Protocol:

    • Prepare a fresh batch of cation-adjusted Mueller-Hinton broth (or other specified medium).

    • Measure the pH of the medium to ensure it is within the recommended range (typically 7.2 to 7.4).

    • If trailing is persistent and pH is suspected, a comparative experiment can be performed where the MIC is determined in media buffered to different pH values (e.g., pH 6.8, 7.2, and 7.6).

C. Confirmation with an Alternative Method

  • Rationale: Different susceptibility testing methods have varying sensitivities to the trailing phenomenon. Agar-based methods are often less prone to trailing.

  • Protocol (Agar Dilution):

    • Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing doubling dilutions of this compound.

    • Spot-inoculate a standardized bacterial suspension onto each plate.

    • Incubate for 18-24 hours.

    • The MIC is the lowest concentration of this compound that prevents visible growth.

D. Time-Kill Assay

  • Rationale: A time-kill assay can provide a dynamic view of the bactericidal or bacteriostatic activity of this compound against the isolate and can help to clarify ambiguous MIC results.

  • Protocol:

    • Inoculate flasks of broth containing various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the suspected MIC) with the test organism.

    • Incubate the flasks in a shaking incubator.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each flask, perform serial dilutions, and plate for viable counts.

    • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.

Signaling Pathway and Resistance

While trailing is not a resistance mechanism in itself, it can be associated with certain resistance phenotypes. The following diagram illustrates the general mechanism of action of this compound and potential resistance pathways in Gram-negative bacteria.

G cluster_0 Outside Cell cluster_1 Bacterial Cell This compound This compound porin Porin Channel (e.g., OprD) This compound->porin Entry efflux Efflux Pump This compound->efflux Expulsion (Resistance) beta_lactamase β-lactamase This compound->beta_lactamase Inactivation (Resistance) pbp Penicillin-Binding Proteins (PBPs) porin->pbp Target Binding Cell Lysis Cell Lysis pbp->Cell Lysis Inhibition of Cell Wall Synthesis

Caption: this compound's mechanism and potential resistance.

Data Summary

The following tables summarize hypothetical MIC data that might be observed in a trailing endpoint scenario and comparative data from different testing methods.

Table 1: Hypothetical this compound MIC Data Exhibiting Trailing

Isolate ID24-hour MIC (µg/mL)48-hour MIC (µg/mL)Observation
Strain A2>16Significant trailing at 48 hours
Strain B4>16Significant trailing at 48 hours
QC Strain11No trailing

Table 2: Comparison of MICs by Different Methods for an Isolate with Trailing

Method24-hour MIC (µg/mL)48-hour MIC (µg/mL)
Broth Microdilution2>16
Agar Dilution22
E-test1.52

Disclaimer: This technical support guide is for informational purposes only and is based on general principles of antimicrobial susceptibility testing. For specific protocols and breakpoint interpretations, always refer to the latest guidelines from regulatory bodies such as CLSI and EUCAST.

References

Technical Support Center: Tomopenem Activity in Different Growth Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tomopenem. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on factors affecting this compound's activity in various experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during in vitro susceptibility testing.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing lower than expected this compound MIC values for Staphylococcus aureus in our experiments. What could be the cause?

A1: One common factor influencing this compound's activity against S. aureus is the concentration of the growth medium. Studies have shown that the Minimum Inhibitory Concentrations (MICs) of this compound can be significantly lower when tested in 10% Mueller-Hinton Broth (MHB) compared to the standard 100% MHB used in conventional Clinical and Laboratory Standards Institute (CLSI) methods.[1] If your experimental protocol deviates from the standard 100% MHB, you may observe variations in MIC values.

Q2: Our lab is testing this compound against Pseudomonas aeruginosa and seeing variable MIC results between different batches of media. Why is this happening?

A2: Variability in MIC results for P. aeruginosa can often be attributed to differences in the composition of the growth media, particularly the concentration of basic amino acids. Carbapenems like this compound enter P. aeruginosa through the OprD porin channel. Basic amino acids can compete with this compound for entry through this channel. Therefore, rich media with higher concentrations of these amino acids can lead to higher MIC values, indicating reduced susceptibility. Conversely, minimal media with low amino acid content may result in lower MICs.[2][3]

Q3: We are planning to conduct this compound susceptibility testing. Which growth medium should we use for consistent results?

A3: For consistent and reproducible results that are comparable to standard clinical data, it is highly recommended to use cation-adjusted Mueller-Hinton Broth (MHB) as specified by CLSI or EUCAST guidelines. If you must use a different medium for specific experimental reasons, it is crucial to be aware of its composition and how it might affect this compound's activity. For instance, Tryptic Soy Broth (TSB) and Luria-Bertani (LB) broth are rich media that can influence the activity of some antimicrobials. It is advisable to perform parallel testing in standard MHB to understand the impact of your chosen medium.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains in different growth media. This data highlights the importance of considering media composition in experimental design.

BacteriumGrowth MediumThis compound MIC (µg/mL)Reference
Staphylococcus aureus (MSSA)Mueller-Hinton Broth (CLSI)0.06[1]
Staphylococcus aureus (MRSA)Mueller-Hinton Broth (CLSI)0.5 - 16[1][4]
Staphylococcus aureus (MRSA)10% Mueller-Hinton BrothSignificantly lower than CLSI[1]
Pseudomonas aeruginosaMueller-Hinton Broth0.5 - 8[2]
Pseudomonas aeruginosaMinimal Media (low amino acid)Lower than in rich media[3]
Pseudomonas aeruginosaMinimal Media + Basic Amino AcidsHigher than in minimal media[3]

Experimental Protocols

Protocol for Broth Microdilution MIC Assay

This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, consistent with CLSI guidelines.

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

  • Prepare Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range.

  • Standardize Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_antibiotic Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in Plate prep_antibiotic->serial_dilution prep_media Prepare Growth Medium (e.g., MHB) prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway: CpxAR Regulation of Porin Expression

The CpxAR two-component system is a key signaling pathway in Gram-negative bacteria that responds to envelope stress, which can be induced by components in certain growth media. This pathway can influence the expression of outer membrane porins like OmpF and OprD, which are crucial for the entry of carbapenems like this compound.

CpxAR_Pathway cluster_media Growth Medium Components cluster_membrane Bacterial Envelope cluster_response Cellular Response High Osmolarity High Osmolarity CpxA CpxA (Sensor Kinase) High Osmolarity->CpxA Stress Signal Alkaline pH Alkaline pH Alkaline pH->CpxA Stress Signal Misfolded Proteins Misfolded Proteins Misfolded Proteins->CpxA Stress Signal CpxR CpxR (Response Regulator) CpxA->CpxR Phosphorylation OmpF_OprD OmpF/OprD Porin Expression CpxR->OmpF_OprD Repression Tomopenem_Influx This compound Influx OmpF_OprD->Tomopenem_Influx Decreases MIC_Value This compound MIC Tomopenem_Influx->MIC_Value Leads to Higher

Caption: CpxAR pathway's impact on this compound susceptibility.

References

Preventing Tomopenem degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tomopenem. This resource provides researchers, scientists, and drug development professionals with essential information for handling this compound during sample preparation to minimize degradation and ensure accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (formerly CS-023) is a novel carbapenem antibiotic with a broad spectrum of activity against various pathogens, including Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Like other β-lactam antibiotics, this compound is susceptible to degradation in aqueous solutions and biological matrices, which can impact the accuracy of analytical measurements. The core of its structure contains a β-lactam ring, which is prone to hydrolysis.

Q2: What are the primary factors that contribute to this compound degradation?

The main factors leading to the degradation of carbapenems like this compound include:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • pH: this compound is most stable in slightly acidic to neutral pH ranges. Alkaline conditions, in particular, can lead to rapid degradation.

  • Enzymatic Activity: The presence of β-lactamase enzymes, which may be present in some biological samples, can quickly inactivate this compound by cleaving the β-lactam ring.

  • Matrix Effects: The composition of the sample matrix (e.g., plasma, serum, urine) can influence stability.

Q3: What are the recommended short-term storage conditions for plasma samples containing this compound?

Based on stability studies of the closely related carbapenem, meropenem, it is recommended to keep plasma samples on ice or at 4°C and to process them as quickly as possible. For meropenem, stability in plasma has been demonstrated for up to 4 hours at room temperature and for 24 hours at 4°C.[3] Substantial degradation of meropenem (up to 75.6%) was observed in plasma samples stored at room temperature for 24 hours.[4] Therefore, prolonged exposure to ambient temperatures should be strictly avoided.

Q4: What are the best practices for long-term storage of samples containing this compound?

For long-term storage, samples should be frozen at -80°C. Studies on other carbapenems have shown good stability for up to 3 months or longer at this temperature.[3] Storage at -20°C is not recommended for extended periods, as significant degradation of meropenem has been observed after just a few days to weeks at this temperature.[5]

Q5: How many freeze-thaw cycles can samples containing this compound undergo?

While specific data for this compound is limited, it is best practice to minimize freeze-thaw cycles. For meropenem, stability has been demonstrated for up to three freeze-thaw cycles.[3] To avoid repeated cycles, it is advisable to aliquot samples into smaller volumes before freezing.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or undetectable this compound concentration in freshly collected samples. Sample was kept at room temperature for an extended period before processing or analysis.Process samples immediately after collection. Keep samples on ice or at 4°C at all times. For meropenem, stability in whole blood is maintained for up to 4 hours at room temperature.[3]
Presence of β-lactamase activity in the sample.Consider adding a β-lactamase inhibitor to the collection tubes if enzymatic degradation is suspected, though this may interfere with certain analyses.
Inconsistent results between replicate samples. Inadequate mixing of the sample before aliquoting or analysis.Ensure samples are thoroughly but gently mixed before each step.
Different handling conditions between replicates (e.g., one sample left on the bench longer than another).Standardize the sample handling workflow to ensure all samples are treated identically.
Decreasing this compound concentration in stored samples. Improper long-term storage temperature (e.g., -20°C instead of -80°C).Always store samples for long-term analysis at -80°C. For meropenem, storage at -20°C is only recommended for a maximum of a few days.[5]
Multiple freeze-thaw cycles.Aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing and freezing.

Quantitative Data on Carbapenem Stability

The following tables summarize stability data for Meropenem, which can be used as a conservative estimate for this compound stability until specific data becomes available.

Table 1: Short-Term Stability of Meropenem in Human Plasma

Storage TemperatureDurationConcentration ChangeReference
Room Temperature2 hoursStable[3]
Room Temperature4 hoursStable[3]
Room Temperature24 hours75.6% degradation[4]
4°C24 hoursStable[3]

Table 2: Long-Term Stability of Meropenem in Human Plasma

Storage TemperatureDurationConcentration ChangeReference
-20°C> 3-20 daysSignificant degradation[5]
-80°C3 monthsStable[3]

Experimental Protocols

Protocol: Assessment of this compound Stability in a Biological Matrix (e.g., Plasma)

This protocol outlines a general procedure for determining the stability of this compound in a biological matrix under different storage conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a pH where the drug is known to be stable) at a high concentration.

  • Spiking the Matrix:

    • Spike the biological matrix (e.g., human plasma) with the this compound stock solution to achieve the desired final concentrations. It is recommended to test at least two concentration levels (low and high).

  • Time Zero (T=0) Analysis:

    • Immediately after spiking, aliquot a portion of the sample for analysis to establish the baseline concentration.

  • Storage Conditions:

    • Aliquot the remaining spiked matrix into separate tubes for each storage condition and time point to be tested (e.g., room temperature for 2, 4, 8, 24 hours; 4°C for 24, 48, 72 hours; -20°C and -80°C for 1, 2, 4, 12 weeks).

  • Sample Analysis:

    • At each designated time point, retrieve the appropriate aliquots.

    • Process the samples for analysis (e.g., protein precipitation followed by LC-MS/MS).

    • Analyze the samples alongside a freshly prepared calibration curve.

  • Data Analysis:

    • Calculate the mean concentration of this compound at each time point and condition.

    • Express the stability as a percentage of the initial (T=0) concentration.

    • This compound is generally considered stable if the mean concentration is within ±15% of the initial concentration.

Protocol: Sample Preparation for LC-MS/MS Analysis of this compound in Plasma

This is a general protein precipitation protocol that is often suitable for carbapenems.

  • Sample Thawing:

    • Thaw frozen plasma samples on ice.

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 30 seconds to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional):

    • If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Tomopenem_Degradation_Pathway This compound This compound (Active β-lactam ring) Hydrolysis Hydrolysis (H₂O, OH⁻) This compound->Hydrolysis pH > 7 Temperature Enzymatic Enzymatic Cleavage (β-lactamase) This compound->Enzymatic Degradation_Product Inactive Metabolite (Opened β-lactam ring) Hydrolysis->Degradation_Product Enzymatic->Degradation_Product

Caption: Primary degradation pathways of this compound.

Sample_Preparation_Workflow Start Sample Collection (e.g., Plasma) Immediate_Processing Immediate Processing (Keep at 4°C) Start->Immediate_Processing Short_Term Short-Term Storage (≤ 24h at 4°C) Immediate_Processing->Short_Term If analysis is delayed Long_Term Long-Term Storage (Freeze at -80°C) Immediate_Processing->Long_Term For future analysis Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Immediate_Processing->Protein_Precipitation Directly Short_Term->Protein_Precipitation Long_Term->Protein_Precipitation Thaw on ice Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Analysis LC-MS/MS Analysis Supernatant_Transfer->Analysis

Caption: Recommended workflow for this compound sample preparation.

Troubleshooting_Tree Problem Low/Inconsistent this compound Results Fresh_Sample Freshly Collected Sample? Problem->Fresh_Sample Storage_Temp Stored at -80°C? Fresh_Sample->Storage_Temp No Solution_RT Keep on ice, process ASAP Fresh_Sample->Solution_RT Yes Freeze_Thaw Multiple Freeze-Thaw Cycles? Storage_Temp->Freeze_Thaw Yes Solution_Storage Store at -80°C for long-term Storage_Temp->Solution_Storage No Solution_Aliquot Aliquot samples before freezing Freeze_Thaw->Solution_Aliquot Yes Check_Protocol Review sample handling protocol Freeze_Thaw->Check_Protocol No

Caption: Troubleshooting decision tree for this compound analysis.

References

Interpreting atypical results in Tomopenem synergy assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tomopenem synergy assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret atypical results and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound synergy assay and why is it performed?

A this compound synergy assay is an in vitro experiment designed to assess the combined antimicrobial effect of this compound with one or more other antimicrobial agents against a specific microorganism. The primary goal is to determine if the combination results in a greater inhibitory or bactericidal effect than the sum of the individual agents. This is crucial for developing effective combination therapies, especially against multidrug-resistant organisms. The most common method for synergy testing is the checkerboard assay.[1][2][3][4]

Q2: How is synergy typically determined and what do the results mean?

Synergy is most often quantified using the Fractional Inhibitory Concentration (FIC) index, calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[4] The FIC index is calculated as follows:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interpretation of the FIC index is summarized in the table below:

FIC Index ValueInterpretationDescription
≤ 0.5Synergy The combined effect of the drugs is significantly greater than the sum of their individual effects.
> 0.5 to ≤ 4.0Additive/Indifference The combined effect is equal to or slightly greater than the sum of the individual effects.
> 4.0Antagonism The effectiveness of one or both drugs is reduced when used in combination.

Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index Values.[4]

Troubleshooting Atypical Checkerboard Assay Results

The following section addresses specific atypical patterns that may be observed in this compound synergy assays and provides guidance on their interpretation and potential causes.

Issue 1: "Skipped Wells" - Unexpected Growth at Higher Concentrations

Q: I'm observing "skipped wells" in my checkerboard assay, where there is no bacterial growth at a certain drug concentration, but growth reappears in wells with higher concentrations of one or both drugs. What does this mean?

A: This phenomenon, where growth is inhibited at lower concentrations but present at higher concentrations, is an atypical result that can complicate MIC and FIC index determination.

Possible Causes and Solutions:

  • Contamination: Random contamination of individual wells can lead to sporadic growth.

    • Troubleshooting: Carefully review your aseptic technique. Ensure the sterility of all reagents, media, and equipment. Visually inspect plates for signs of contamination, such as mixed colony morphologies if plated on agar.

  • Inaccurate Pipetting: Errors in dispensing the drugs or bacterial inoculum can lead to incorrect concentrations in some wells.

    • Troubleshooting: Ensure your pipettes are properly calibrated. Use a fresh set of sterile pipette tips for each dilution and transfer step. Consider using automated liquid handlers for improved precision.

  • Drug Precipitation: this compound or the partner drug may precipitate at higher concentrations, reducing the effective concentration of the soluble, active drug.

    • Troubleshooting: Check the solubility limits of your compounds in the assay medium. Visually inspect the wells for any signs of precipitation.

  • Paradoxical Growth (Eagle Effect): Some bactericidal antibiotics, particularly β-lactams, can exhibit a paradoxical effect where their killing activity decreases at concentrations significantly above the MIC.[5][6][7]

    • Interpretation: This is a known biological phenomenon. The underlying mechanisms can be complex, sometimes involving the induction of β-lactamases at high drug concentrations or alterations in penicillin-binding protein (PBP) activity.[6][8] While not definitively documented for this compound, it is a possibility for carbapenems. If you suspect a paradoxical effect, it is important to confirm the finding with a repeat experiment.

A decision-making workflow for investigating skipped wells is outlined below:

Figure 1. Troubleshooting workflow for "skipped wells".
Issue 2: "Trailing Growth" or Hazy Wells at the Endpoint

Q: Instead of a clear cutoff between growth and no growth, I'm seeing hazy or reduced growth across several wells above the apparent MIC. How should I interpret this "trailing growth"?

A: Trailing growth, or the persistence of a reduced bacterial population at supra-MIC concentrations, can make it difficult to determine the true MIC.

Possible Causes and Solutions:

  • Inoculum Effect: The starting density of the bacterial culture can significantly impact the apparent MIC. A higher inoculum may lead to trailing, especially with carbapenems, due to the production of β-lactamases that can degrade the antibiotic.[6]

    • Troubleshooting: Standardize your inoculum preparation meticulously. Ensure you are using a 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[1]

  • Drug Instability: Carbapenems, including meropenem and imipenem, can be unstable in aqueous solutions and may degrade over the course of a 16-24 hour incubation period.[9][10][11][12] This degradation reduces the effective antibiotic concentration, potentially allowing for regrowth.

    • Troubleshooting: While not extensively documented for this compound, its stability under assay conditions should be considered. If trailing is a persistent issue, you may need to perform a time-kill assay, which can provide more dynamic information about the bactericidal activity of the drug combination.

  • Resistant Subpopulations: The bacterial culture may contain a small subpopulation of resistant mutants. These may be selected for during the incubation period, leading to visible growth at higher antibiotic concentrations.

    • Troubleshooting: To investigate this, you can subculture the growth from the "trailing" wells onto antibiotic-containing agar plates to confirm resistance.

The following diagram illustrates the potential causes of trailing growth:

Trailing_Growth_Causes Atypical_Result Atypical Result: Trailing Growth Inoculum_Effect High Inoculum Density Atypical_Result->Inoculum_Effect Cause Drug_Instability This compound/Carbapenem Degradation Atypical_Result->Drug_Instability Cause Resistant_Subpop Resistant Subpopulation Selection Atypical_Result->Resistant_Subpop Cause Solution1 Standardize Inoculum (0.5 McFarland) Inoculum_Effect->Solution1 Leads to Solution2 Consider Time-Kill Assay for Confirmation Drug_Instability->Solution2 Leads to Solution3 Subculture Trailing Growth to Confirm Resistance Resistant_Subpop->Solution3 Leads to

Figure 2. Potential causes and solutions for trailing growth.

Experimental Protocols

Broth Microdilution Checkerboard Assay Protocol

This protocol outlines the general steps for performing a checkerboard synergy assay.

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare stock solutions of this compound and the partner antimicrobial agent in an appropriate solvent at a concentration significantly higher than the expected MIC.

  • Preparation of Microtiter Plates:

    • Use sterile 96-well microtiter plates.

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells.[1]

    • Create a two-dimensional serial dilution of the two drugs. Drug A (e.g., this compound) is serially diluted along the y-axis, and Drug B is serially diluted along the x-axis. This results in each well containing a unique combination of the two drugs.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial suspension.[1]

    • Include appropriate controls: a growth control (no drug), and sterility controls for the media and each drug.

    • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of an antimicrobial that completely inhibits visible growth.

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FIC index for each well showing no growth to determine synergy, additivity, or antagonism.

The general workflow of a checkerboard assay is depicted below:

Checkerboard_Workflow Start Start: Prepare Reagents Prepare_Stocks Prepare Drug A (this compound) and Drug B Stock Solutions Start->Prepare_Stocks Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Plate_Setup Set up 96-Well Plate with Two-Dimensional Drug Dilutions Prepare_Stocks->Plate_Setup Inoculate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate Plate_Setup->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Read MICs Visually Incubate->Read_Results Calculate_FIC Calculate FIC Index Read_Results->Calculate_FIC Interpret Interpret as Synergy, Additivity, or Antagonism Calculate_FIC->Interpret End End of Assay Interpret->End

Figure 3. General workflow for a checkerboard synergy assay.

Disclaimer: This information is intended for research and development professionals. All laboratory procedures should be performed by trained personnel in accordance with established safety protocols.

References

Optimizing incubation time for Tomopenem susceptibility tests

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals performing Tomopenem susceptibility tests. The following information is based on established protocols for carbapenem antibiotics and should be adapted and validated for your specific laboratory conditions and the novel carbapenem, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard incubation time for this compound susceptibility testing?

A1: For standard broth microdilution (BMD) and disk diffusion methods, a general incubation time of 16-24 hours at 35-37°C is recommended for most rapidly growing bacteria.[1] For specific methods like the modified Carbapenem Inactivation Method (mCIM), which is used for detecting carbapenemase production, the Clinical and Laboratory Standards Institute (CLSI) recommends an 18-hour incubation.[2][3] It is crucial to validate the optimal incubation time for this compound against a panel of quality control and clinical isolates.

Q2: Is it possible to reduce the incubation time for faster results?

A2: Several studies have explored the feasibility of reducing incubation times for carbapenem susceptibility testing. Some research indicates that for disk diffusion methods, a reading after 10-12 hours can provide accurate results for Enterobacteriaceae.[2][4][5] One study found that for the mCIM, a minimum incubation time of 12 hours maintained sensitivity.[2][5] However, reducing incubation time requires rigorous validation to ensure that resistant isolates, particularly those with weaker resistance mechanisms, are not misclassified as susceptible.

Q3: What are the potential consequences of suboptimal incubation times?

A3:

  • Too short: An insufficient incubation period may lead to false susceptibility results ("very major errors") because there may not be enough time for resistant bacteria to express their resistance mechanisms and grow to a detectable level.

  • Too long: Excessively long incubation can result in the opposite problem, where the antibiotic may degrade, leading to the appearance of breakthrough growth and false resistance ("major errors"). It can also lead to the overgrowth of susceptible populations.

Q4: How do I interpret the results of a this compound susceptibility test?

A4: Interpretation of susceptibility testing results (Susceptible, Intermediate, or Resistant) is based on established breakpoints.[6] Since this compound is a novel agent, specific breakpoints from regulatory bodies like CLSI or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) may not yet be available. In the absence of official breakpoints, researchers may need to establish tentative breakpoints based on pharmacokinetic/pharmacodynamic (PK/PD) data and the distribution of Minimum Inhibitory Concentrations (MICs) for wild-type and resistant organisms.

Troubleshooting Guide

Problem Possible Cause Recommended Action
No bacterial growth in the positive control. Inoculum preparation error (too dilute).Prepare a fresh inoculum suspension, ensuring it meets the recommended turbidity standard (e.g., 0.5 McFarland).
Inactive or expired growth medium.Use a fresh, quality-controlled batch of Mueller-Hinton agar or broth.
Incorrect incubation temperature.Verify the incubator temperature is within the recommended range (typically 35-37°C).
Discrepant results between replicate tests. Inconsistent inoculum density.Ensure a standardized and homogenous inoculum is used for all tests.
Variation in incubation time or temperature.Strictly adhere to the validated incubation parameters for all replicates.
Contamination of the bacterial culture.Isolate and re-identify the bacterial strain to ensure purity.
Zone of inhibition is too large or MIC is too low for a known resistant strain. Incubation time was too short.Repeat the test with the standard, validated incubation time (e.g., 16-24 hours).
The antibiotic disk or solution has a higher potency than stated.Use new, quality-controlled antibiotic disks or freshly prepared solutions.
Zone of inhibition is too small or MIC is too high for a known susceptible strain. Incubation time was too long.Repeat the test, ensuring the reading is performed at the correct time point.
The antibiotic has degraded due to improper storage or prolonged incubation.Use fresh antibiotic materials and adhere to the recommended incubation duration.
The inoculum was too dense.Prepare a new inoculum to the correct 0.5 McFarland standard.

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) for this compound MIC Determination

This protocol is adapted from standard CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolate(s) of interest

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it further in CAMHB to achieve the desired starting concentration for serial dilutions.

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of this compound in CAMHB to obtain a range of concentrations.

  • Inoculate Plate: Add the diluted bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Disk Diffusion for this compound Susceptibility Testing

This protocol is based on standard disk diffusion methodologies.

Materials:

  • This compound-impregnated disks (concentration to be determined and validated)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolate(s) of interest

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35-37°C)

  • Ruler or caliper

Procedure:

  • Prepare Bacterial Inoculum: As described in the BMD protocol, prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Inoculate MHA Plate: Dip a sterile swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Apply Antibiotic Disk: Aseptically place a this compound-impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plate and incubate at 35-37°C for 16-24 hours.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

Data Presentation

Table 1: Example of this compound MIC Data at Different Incubation Times

Bacterial StrainIncubation Time (hours)MIC (µg/mL)
E. coli ATCC 25922160.5
180.5
200.5
241
KPC-producing K. pneumoniae168
1816
2016
2432

Table 2: Example of this compound Disk Diffusion Zone Diameters at Different Incubation Times

Bacterial StrainIncubation Time (hours)Zone Diameter (mm)
E. coli ATCC 259221625
1824
2024
2423
KPC-producing K. pneumoniae1610
188
208
246

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_bmd Broth Microdilution (BMD) cluster_disk Disk Diffusion cluster_analysis Analysis start Start prep_culture Prepare Bacterial Culture (18-24h) start->prep_culture prep_inoculum Prepare 0.5 McFarland Inoculum Suspension prep_culture->prep_inoculum serial_dilution Prepare this compound Serial Dilutions prep_inoculum->serial_dilution For BMD swab_plate Swab MHA Plate prep_inoculum->swab_plate For Disk Diffusion inoculate_bmd Inoculate 96-well Plate serial_dilution->inoculate_bmd incubate_bmd Incubate (16-24h, 35-37°C) inoculate_bmd->incubate_bmd read_mic Read MIC incubate_bmd->read_mic interpret Interpret Results (S, I, R) read_mic->interpret apply_disk Apply this compound Disk swab_plate->apply_disk incubate_disk Incubate (16-24h, 35-37°C) apply_disk->incubate_disk read_zone Measure Zone Diameter incubate_disk->read_zone read_zone->interpret report Report Findings interpret->report Troubleshooting_Logic start Discrepant Susceptibility Result check_incubation Was Incubation Time within 16-24h? start->check_incubation check_inoculum Was Inoculum Density 0.5 McFarland? check_incubation->check_inoculum Yes action_incubation Repeat Test with Correct Incubation Time check_incubation->action_incubation No check_qc Did QC Strain Perform as Expected? check_inoculum->check_qc Yes action_inoculum Repeat Test with Standardized Inoculum check_inoculum->action_inoculum No investigate_further Investigate Reagents (Media, Antibiotic) check_qc->investigate_further No valid_result Result is Likely Valid Consider Organism's Resistance Profile check_qc->valid_result Yes

References

Technical Support Center: Tomopenem Cross-Reactivity with Carbapenem-Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cross-reactivity of tomopenem with bacterial strains resistant to other carbapenems.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a 1-β-methyl carbapenem antibiotic. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] this compound has shown a high affinity for PBP1, PBP2, and PBP4 in Staphylococcus aureus.

Q2: Is this compound active against methicillin-resistant Staphylococcus aureus (MRSA)?

A2: Yes, this compound has demonstrated potent in vitro activity against MRSA, distinguishing it from some other carbapenems like imipenem and meropenem which are typically less effective.[1] The MIC90 of this compound against MRSA has been reported to be 8 µg/ml, which is fourfold lower than that of imipenem and meropenem.[2] This enhanced activity is correlated with a significantly higher affinity for PBP2a, the protein responsible for methicillin resistance.[1]

Q3: What are the primary mechanisms of resistance to carbapenems in Gram-negative bacteria?

A3: Carbapenem resistance in Gram-negative bacteria is multifaceted and primarily driven by three mechanisms:

  • Carbapenemase Production: This is the most significant mechanism, involving the production of β-lactamase enzymes that can hydrolyze carbapenems. Major carbapenemase families include Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), imipenemase (IMP), and oxacillinases (OXA-type).[3][4][5]

  • Efflux Pump Overexpression: These systems actively pump antibiotics, including carbapenems, out of the bacterial cell, preventing them from reaching their PBP targets.[4]

  • Porin Loss or Modification: Reduced expression or mutation of outer membrane porin channels, such as OprD in Pseudomonas aeruginosa, restricts the entry of carbapenems into the periplasmic space where the PBPs are located.[4]

Q4: Is there evidence of cross-reactivity between this compound and other carbapenems in resistant strains?

A4: Yes, the potential for cross-reactivity exists and is dependent on the underlying resistance mechanism. For instance, this compound was found to be inactive against carbapenemase-producing strains of Bacteroides fragilis. This suggests that if resistance is mediated by a carbapenemase that can hydrolyze this compound, cross-resistance is likely. However, in cases where resistance to other carbapenems is due to mechanisms like OprD porin loss in P. aeruginosa, this compound may retain significant activity.

Troubleshooting Experimental Issues

Problem: High this compound MIC values are observed against Pseudomonas aeruginosa strains known to be resistant to imipenem or meropenem.

  • Possible Cause 1: Carbapenemase Production. The strain may be producing a carbapenemase (e.g., VIM, IMP, NDM) that is effective at hydrolyzing this compound.

    • Troubleshooting Step: Perform a phenotypic test for carbapenemase production, such as the Modified Carbapenem Inactivation Method (mCIM) or a Carba NP test. Follow up with PCR to identify the specific carbapenemase gene.

  • Possible Cause 2: Multiple Resistance Mechanisms. High-level resistance often arises from a combination of mechanisms. The strain may have both porin loss and an upregulated efflux pump system (e.g., MexAB-OprM). While this compound shows good activity against strains with single resistance mechanisms, the combination can lead to clinically significant resistance.[2]

    • Troubleshooting Step: If the strain is confirmed to be a non-carbapenemase producer, consider gene expression analysis (e.g., RT-qPCR) for major efflux pump regulators (e.g., mexA) and sequencing of the oprD gene to check for mutations.

Problem: this compound appears effective against some carbapenem-resistant Enterobacterales but not others.

  • Possible Cause: Different Carbapenemase Types. The efficacy of this compound will likely vary against different carbapenemase enzymes. For example, its stability against KPC may differ from its stability against NDM or OXA-48.

    • Troubleshooting Step: It is critical to characterize the carbapenemase genotype of your test isolates. This will allow for the correlation of this compound MICs with specific resistance determinants. Without this information, interpreting cross-reactivity patterns will be difficult.

Data on this compound Activity

The following tables summarize the in vitro activity of this compound against various bacterial strains, including those resistant to other carbapenems.

Table 1: Comparative In Vitro Activity of this compound and Other Carbapenems against Pseudomonas aeruginosa Clinical Isolates.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound24
Imipenem8>32
Meropenem216
Data derived from a study of European clinical isolates of P. aeruginosa.[2]

Table 2: In Vitro Activity of this compound against Imipenem- and Meropenem-Resistant Pseudomonas aeruginosa.

Strain PhenotypeNumber of StrainsThis compound MIC Range (µg/mL)This compound MIC90 (µg/mL)
Imipenem-Resistant (MIC ≥ 16 µg/mL)500.5 - 88
Meropenem-Resistant (MIC ≥ 16 µg/mL)321 - 88
Data derived from a study of European clinical isolates of P. aeruginosa.[1]

Table 3: In Vitro Activity of this compound against P. aeruginosa Laboratory Mutants with Characterized Resistance Mechanisms.

Parent Strain / MutantResistance MechanismThis compound MIC (µg/mL)Imipenem MIC (µg/mL)Meropenem MIC (µg/mL)
PAO1 (Parent) Wild Type0.2520.25
PAO-AmpCAmpC Overproduction1>1281
PAO-MexABMexAB-OprM Overproduction141
PAO-MexCDMexCD-OprJ Overproduction0.520.25
PAO-MexEFMexEF-OprN Overproduction0.520.5
PAO-OprDOprD Deficiency1161
PAO-AmpC-MexAB (Parent) AmpC & MexAB-OprM Overproduction4>1284
PAO-AmpC-MexAB-OprDAmpC, MexAB-OprM & OprD Deficiency8>12816
Data from a study on laboratory-generated mutants.[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare Bacterial Inoculum: a. Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate. b. Transfer colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth). c. Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. d. Adjust the turbidity with sterile saline or broth to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. e. Prepare the final inoculum by diluting the standardized suspension 1:100 in broth to yield approximately 1 x 10⁶ CFU/mL.

  • Prepare Antibiotic Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (refer to manufacturer's instructions). b. Perform serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range. Each well should contain 50 µL of the diluted antibiotic.

  • Inoculation: a. Within 15 minutes of preparing the final inoculum, add 50 µL of the adjusted inoculum to each well of the microtiter plate. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in a total volume of 100 µL per well. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: a. Stack the plates (no more than five high) and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: a. Place the microtiter plate on a reading device. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizations

Experimental_Workflow_for_Cross_Reactivity_Assessment cluster_0 Strain Selection & Characterization cluster_1 Antimicrobial Susceptibility Testing (AST) cluster_2 Data Analysis & Interpretation Strain Select Carbapenem-Resistant Clinical Isolate Pheno Phenotypic Carbapenemase Test (e.g., mCIM) Strain->Pheno Geno Genotypic Characterization (PCR for blaKPC, blaNDM, etc.) Pheno->Geno MIC_Tomo Determine this compound MIC (Broth Microdilution) Geno->MIC_Tomo MIC_Comp Determine Comparator Carbapenem MICs (Imipenem, Meropenem) Geno->MIC_Comp Analysis Compare MIC Values MIC_Tomo->Analysis MIC_Comp->Analysis Conclusion Assess Cross-Reactivity Analysis->Conclusion

Caption: Workflow for assessing this compound cross-reactivity.

Carbapenem_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_membrane Outer Membrane cluster_periplasm Periplasm Carbapenem Carbapenem (e.g., this compound) Porin Porin Channel (e.g., OprD) Loss/Mutation Blocks Entry Carbapenem->Porin Entry PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis Inhibition PBP->CellWall Blocks Porin->PBP Enzyme Carbapenemase (e.g., KPC, NDM) Enzyme->Carbapenem Hydrolysis Efflux Efflux Pump (e.g., MexAB-OprM) Efflux->Carbapenem Expulsion

Caption: Mechanisms of carbapenem action and resistance.

References

Technical Support Center: Managing Tomopenem Resistance in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tomopenem and encountering efflux pump-mediated resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a broad-spectrum carbapenem antibiotic.[1][2] Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death.[3][4] this compound has demonstrated potent activity against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1][4]

Q2: What are efflux pumps and how do they contribute to this compound resistance?

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic compounds, including antibiotics like this compound, from the cell.[5][6][7] This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target, the PBPs.[7] Overexpression of efflux pumps is a significant mechanism of multidrug resistance (MDR) in bacteria.[8][9] There are five major superfamilies of bacterial efflux pumps: the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the multidrug and toxic compound extrusion (MATE) family, the small multidrug resistance (SMR) family, and the resistance-nodulation-division (RND) superfamily.[5][10][11]

Q3: How can I determine if this compound resistance in my bacterial strain is mediated by efflux pumps?

Several experimental approaches can be used:

  • Efflux Pump Inhibitor (EPI) Assay: A common method is to determine the Minimum Inhibitory Concentration (MIC) of this compound in the presence and absence of a known EPI. A significant fold-decrease in the MIC in the presence of the EPI suggests the involvement of efflux pumps.

  • Dye Accumulation/Efflux Assays: These assays use fluorescent dyes that are substrates of efflux pumps (e.g., ethidium bromide, Nile Red).[12][13] Reduced accumulation or increased efflux of the dye in the resistant strain compared to a susceptible control indicates active efflux.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) or RNA-sequencing can be used to measure the expression levels of known efflux pump genes.[14][15][16] Upregulation of these genes in the resistant strain is a strong indicator of their involvement.

Q4: What are some common efflux pump inhibitors (EPIs) that can be used in experiments?

Several compounds are known to inhibit bacterial efflux pumps and can be used in in-vitro studies. The choice of EPI may depend on the bacterial species and the type of efflux pump being investigated. Some commonly used EPIs include:

  • Phenylalanine-arginine β-naphthylamide (PAβN or MC-207,110): A broad-spectrum EPI that acts as a competitive inhibitor for several RND family pumps, including those in P. aeruginosa.[17]

  • Reserpine: A plant alkaloid that has been shown to inhibit efflux pumps in various bacteria.

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): A proton motive force (PMF) uncoupler that disrupts the energy source for many efflux pumps.[18]

  • Verapamil: A calcium channel blocker that also exhibits inhibitory effects on some bacterial efflux pumps.[19]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible MIC results for this compound.

Possible Cause Troubleshooting Step
Inoculum preparation variability Ensure a standardized inoculum is prepared for each experiment, typically to a 0.5 McFarland standard.
Media composition Use the recommended broth medium, such as Mueller-Hinton Broth (MHB), for susceptibility testing.[20] Variations in media can affect antibiotic activity.
Incorrect antibiotic concentration Prepare fresh stock solutions of this compound and verify the concentration. Perform serial dilutions carefully.
Incubation conditions Ensure consistent incubation temperature and duration as per standardized protocols (e.g., CLSI guidelines).

Problem 2: No significant change in this compound MIC in the presence of an efflux pump inhibitor.

Possible Cause Troubleshooting Step
Resistance mechanism is not efflux-mediated Investigate other resistance mechanisms such as target modification (PBP mutations) or enzymatic degradation (carbapenemase production).[21]
EPI is not effective against the specific efflux pump Test a panel of different EPIs with varying mechanisms of action.
Sub-optimal EPI concentration Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your bacterial strain.
EPI instability Check the stability of the EPI under your experimental conditions. Prepare fresh solutions for each experiment.

Problem 3: High background fluorescence in dye accumulation assays.

Possible Cause Troubleshooting Step
Autofluorescence of bacterial cells or media Run a control with unstained cells and media to determine the background fluorescence and subtract it from your measurements.
Non-specific binding of the dye Wash the cells thoroughly with a suitable buffer (e.g., phosphate-buffered saline) after incubation with the dye to remove any unbound dye.
Dye concentration is too high Titrate the dye concentration to find the optimal concentration that gives a good signal-to-noise ratio without causing self-quenching.

Experimental Protocols

Protocol 1: Checkerboard Assay for this compound and Efflux Pump Inhibitor Synergy

This assay is used to evaluate the synergistic effect of this compound in combination with an EPI.[22][23][24]

Methodology:

  • Prepare a 96-well microtiter plate.

  • Dispense a serial two-fold dilution of this compound along the x-axis.

  • Dispense a serial two-fold dilution of the EPI along the y-axis.

  • Each well will contain a unique combination of this compound and EPI concentrations.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include controls for each drug alone.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of EPI in combination / MIC of EPI alone)

Data Interpretation:

FICI Value Interpretation
≤ 0.5Synergy
> 0.5 to 4Additive/Indifference
> 4Antagonism
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay

This assay indirectly measures efflux pump activity by quantifying the intracellular accumulation of the fluorescent dye EtBr.[13][25]

Methodology:

  • Grow bacterial cells to the mid-logarithmic phase and harvest by centrifugation.

  • Wash the cells with a suitable buffer (e.g., PBS) and resuspend to a specific optical density (e.g., OD600 of 0.5).

  • Pre-energize the cells with a carbon source (e.g., glucose) for a short period.

  • Add EtBr to the cell suspension at a final concentration that is non-toxic but provides a detectable signal.

  • If testing an EPI, add it to the cell suspension prior to the addition of EtBr.

  • Monitor the increase in fluorescence over time using a fluorometer. EtBr fluorescence increases significantly upon intercalation with intracellular DNA.

  • Compare the fluorescence levels between the resistant strain, a susceptible control strain, and the resistant strain treated with an EPI.

Data Interpretation:

Observation Interpretation
Lower fluorescence in the resistant strain compared to the susceptible strainIncreased efflux activity in the resistant strain.
Increased fluorescence in the resistant strain treated with an EPIInhibition of efflux pump activity.
Protocol 3: Real-Time Quantitative PCR (qRT-PCR) for Efflux Pump Gene Expression

This protocol quantifies the expression levels of specific efflux pump genes.[14][15]

Methodology:

  • Culture the resistant and susceptible bacterial strains under the same conditions.

  • Extract total RNA from the bacterial cells.

  • Treat the RNA with DNase to remove any contaminating genomic DNA.

  • Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

  • Perform qRT-PCR using primers specific for the efflux pump gene(s) of interest and a housekeeping gene (for normalization).

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in the resistant strain relative to the susceptible strain.

Data Interpretation:

Fold Change Interpretation
> 1Upregulation of the efflux pump gene.
< 1Downregulation of the efflux pump gene.
= 1No change in gene expression.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_assays Experimental Validation cluster_results Data Interpretation start Increased this compound MIC is_efflux Hypothesis: Efflux Pump-Mediated Resistance start->is_efflux checkerboard Checkerboard Assay (this compound + EPI) is_efflux->checkerboard Test Synergy accumulation Dye Accumulation Assay is_efflux->accumulation Measure Efflux gene_expression qRT-PCR for Efflux Pump Genes is_efflux->gene_expression Quantify Expression synergy Synergy Observed (FICI <= 0.5) checkerboard->synergy accumulation_change Increased Dye Accumulation with EPI accumulation->accumulation_change gene_upregulation Efflux Gene Upregulation gene_expression->gene_upregulation conclusion Conclusion: Efflux-Mediated Resistance Confirmed synergy->conclusion accumulation_change->conclusion gene_upregulation->conclusion

Caption: Workflow for investigating efflux pump-mediated resistance to this compound.

signaling_pathway cluster_cell Bacterial Cell tomopenem_out This compound (extracellular) tomopenem_in This compound (intracellular) tomopenem_out->tomopenem_in Diffusion pbp Penicillin-Binding Proteins (PBPs) tomopenem_in->pbp Binding & Inhibition efflux_pump Efflux Pump tomopenem_in->efflux_pump Substrate cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Inhibition leads to efflux_pump->tomopenem_out Efflux epi Efflux Pump Inhibitor (EPI) epi->efflux_pump Inhibition

Caption: Mechanism of this compound action and efflux pump-mediated resistance.

References

Validation & Comparative

Tomopenem and Meropenem: A Comparative Efficacy Analysis Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of tomopenem and meropenem against a range of clinically relevant bacterial isolates. The data presented is compiled from published research, offering insights into the potential applications of these carbapenem antibiotics.

Executive Summary

This compound, a novel 1β-methylcarbapenem, demonstrates potent in vitro activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Comparative data suggests that this compound exhibits greater potency against MRSA and comparable or slightly enhanced activity against P. aeruginosa and various anaerobic species when compared to meropenem. Meropenem remains a highly effective broad-spectrum carbapenem with extensive clinical data supporting its use against a wide array of pathogens, particularly Enterobacteriaceae.

Quantitative Efficacy Comparison

The following tables summarize the minimum inhibitory concentration (MIC) values for this compound and meropenem against various clinical isolates. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. It is important to note that the data is compiled from different studies, and direct comparison should be made with consideration of potential variations in testing methodologies.

Table 1: Comparative MIC90 Values (µg/mL) of this compound and Meropenem Against Key Clinical Isolates

Bacterial SpeciesThis compound (MIC90)Meropenem (MIC90)Reference(s)
Methicillin-resistant Staphylococcus aureus (MRSA)8≥16[1]
Pseudomonas aeruginosa416[1]

Table 2: In Vitro Activity of this compound Against Anaerobic Clinical Isolates

Bacterial GroupNumber of IsolatesThis compound MIC Range (µg/mL)This compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
Bacteroides fragilis group100≤0.06 - 40.250.5
Prevotella spp.30≤0.06 - 10.120.5
Fusobacterium spp.25≤0.06 - 0.50.060.12
Gram-positive anaerobic cocci50≤0.06 - 20.121
Clostridium perfringens30≤0.06 - 0.50.120.25
Clostridioides difficile250.5 - 424

Table 3: In Vitro Activity of Meropenem Against Gram-Negative Clinical Isolates

Bacterial SpeciesNumber of IsolatesMeropenem MIC Range (µg/mL)Meropenem MIC50 (µg/mL)Meropenem MIC90 (µg/mL)Reference(s)
Escherichia coliNot SpecifiedNot Specified0.0320.094[2]
Klebsiella pneumoniaeNot SpecifiedNot Specified0.0320.094[2]
Enterobacter cloacaeNot SpecifiedNot Specified0.060.25[2]
Serratia marcescensNot SpecifiedNot Specified0.120.5[2]
Proteus mirabilisNot SpecifiedNot Specified0.060.12[2]
Pseudomonas aeruginosa625Not Specified0.3816[2]
Acinetobacter baumannii135Not Specified3264[2]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of assessing antimicrobial efficacy. The data presented in this guide is primarily derived from studies employing the broth microdilution or agar dilution methods, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (Based on CLSI M07)

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Serial twofold dilutions of this compound and meropenem are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution tray.

  • Inoculation and Incubation: Each well of a 96-well microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method (Based on EUCAST Guidelines)

The agar dilution method is another reference method for MIC determination.

  • Preparation of Agar Plates: Mueller-Hinton agar is prepared and supplemented with varying concentrations of the antimicrobial agents (this compound and meropenem).

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of the agar plates containing the different antibiotic concentrations.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies on the agar surface.

Mechanism of Action

Both this compound and meropenem are carbapenem antibiotics that exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and death. The enhanced activity of this compound against MRSA is attributed to its higher affinity for PBP2a, the protein responsible for methicillin resistance in staphylococci.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the in vitro efficacy of this compound and meropenem using the broth microdilution method.

MIC_Comparison_Workflow cluster_setup Experimental Setup cluster_procedure MIC Determination Procedure cluster_analysis Data Analysis start Start isolates Clinical Isolates (e.g., MRSA, P. aeruginosa) start->isolates inoculum_prep Inoculum Preparation (0.5 McFarland) isolates->inoculum_prep This compound This compound Stock serial_dilution_t Serial Dilution of this compound This compound->serial_dilution_t meropenem Meropenem Stock serial_dilution_m Serial Dilution of Meropenem meropenem->serial_dilution_m media Mueller-Hinton Broth media->serial_dilution_t media->serial_dilution_m inoculation_t Inoculation of Microtiter Plates (T) serial_dilution_t->inoculation_t inoculation_m Inoculation of Microtiter Plates (M) serial_dilution_m->inoculation_m inoculum_prep->inoculation_t inoculum_prep->inoculation_m incubation Incubation (35°C, 16-20h) inoculation_t->incubation inoculation_m->incubation read_mic_t Read MIC (this compound) incubation->read_mic_t read_mic_m Read MIC (Meropenem) incubation->read_mic_m compare Compare MIC50/MIC90 read_mic_t->compare read_mic_m->compare end End compare->end

Caption: Workflow for MIC determination and comparison.

References

Tomopenem vs. Doripenem: A Comparative Guide for Researchers on Efficacy Against Carbapenem-Resistant Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two carbapenem antibiotics in the ongoing battle against multidrug-resistant bacteria.

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) present a formidable challenge to modern medicine, necessitating the development and critical evaluation of novel antimicrobial agents. This guide provides a comprehensive comparison of tomopenem and doripenem, two carbapenem antibiotics, focusing on their efficacy against CRE. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, experimental methodologies, and a discussion of their mechanisms of action.

Introduction to Carbapenem-Resistant Enterobacteriaceae (CRE)

Carbapenem-resistant Enterobacteriaceae are a group of bacteria that have developed resistance to carbapenems, a class of beta-lactam antibiotics often considered the last line of defense against multidrug-resistant bacterial infections. Resistance is primarily mediated by the production of carbapenemases, enzymes that hydrolyze and inactivate carbapenem antibiotics. The most common carbapenemases include Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-beta-lactamase (NDM), and oxacillinase-48 (OXA-48). Infections with CRE are associated with high mortality rates and limited treatment options.

Mechanism of Action: Targeting the Bacterial Cell Wall

Both this compound and doripenem, like other carbapenems, exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating essential penicillin-binding proteins (PBPs), enzymes responsible for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity. Disruption of this process leads to cell lysis and death.

cluster_bacterium Bacterial Cell Carbapenem Carbapenem Porin_Channel Porin Channel Carbapenem->Porin_Channel Entry Periplasmic_Space Periplasmic Space Porin_Channel->Periplasmic_Space PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Binding & Inactivation Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibition Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Fig. 1: General mechanism of action of carbapenem antibiotics.

Doripenem: In Vitro Efficacy Against CRE

Doripenem is a broad-spectrum carbapenem antibiotic that has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria, including some CRE isolates. Several studies have evaluated its efficacy against CRE expressing different carbapenemase enzymes.

Quantitative Data

The following table summarizes the minimum inhibitory concentrations (MICs) of doripenem against various CRE isolates from published studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesCarbapenemaseDoripenem MIC Range (µg/mL)Doripenem MIC50 (µg/mL)Doripenem MIC90 (µg/mL)Reference(s)
Klebsiella pneumoniaeKPC8 - >32--[1][2]
Escherichia coliKPC-2---[3]
Klebsiella pneumoniaeKPC-2---[3]
Escherichia coliOXA-48---[3]
Klebsiella pneumoniaeOXA-48---[3]
Escherichia coliNDM-1---[3]
Klebsiella pneumoniaeNDM-1Resistant--[4]

Note: A lower MIC value indicates greater antibiotic efficacy.

Experimental Protocols

The in vitro efficacy data for doripenem against CRE are primarily derived from the following experimental methods:

  • Broth Microdilution: This is a standardized method used to determine the MIC of an antimicrobial agent. A standardized suspension of the test organism is inoculated into a series of wells containing serial twofold dilutions of the antibiotic. The MIC is recorded as the lowest concentration of the antibiotic that inhibits visible growth after a defined incubation period.

  • Etest: The Etest is a gradient diffusion method. A plastic strip impregnated with a predefined gradient of antibiotic concentrations is placed on an agar plate inoculated with the test organism. After incubation, a symmetrical inhibition ellipse is formed, and the MIC is read where the lower part of the ellipse intersects the strip.

  • Time-Kill Assays: These assays are used to assess the bactericidal activity of an antibiotic over time. A standardized inoculum of the bacteria is exposed to a specific concentration of the antibiotic, and the number of viable bacteria is determined at various time points.

Start Start Isolate_CRE Isolate CRE from clinical sample Start->Isolate_CRE Prepare_Inoculum Prepare standardized bacterial inoculum Isolate_CRE->Prepare_Inoculum Broth_Microdilution Broth Microdilution (Serial Dilutions) Prepare_Inoculum->Broth_Microdilution Etest Etest (Gradient Strip) Prepare_Inoculum->Etest Incubate Incubate Broth_Microdilution->Incubate Etest->Incubate Determine_MIC Determine MIC Incubate->Determine_MIC End End Determine_MIC->End

Fig. 2: General workflow for in vitro susceptibility testing of CRE.

This compound: An Overview of Available Data

This compound is a novel parenteral carbapenem characterized by a longer half-life compared to many other carbapenems, which could offer potential pharmacodynamic advantages.[5] While studies have demonstrated its potent in vitro activity against anaerobic bacteria and certain multidrug-resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, there is a notable lack of published data specifically evaluating its efficacy against carbapenem-resistant Enterobacteriaceae.[5][6][7]

Quantitative Data

At present, there is insufficient publicly available data from peer-reviewed studies to populate a comparative table of this compound MICs against various CRE genotypes. Research in this area is crucial to fully understand the potential role of this compound in treating CRE infections. One study mentioned the interaction of this compound with the NDM-1 enzyme through computational docking studies, but this does not provide the necessary in vitro susceptibility data for a direct comparison.

Potential Advantages

Despite the lack of direct CRE data, this compound possesses certain characteristics that may be advantageous:

  • Longer Half-Life: A longer half-life could potentially lead to a more sustained time above the MIC, a key pharmacodynamic parameter for the efficacy of beta-lactam antibiotics.[5]

  • Broad-Spectrum Activity: Demonstrated activity against other difficult-to-treat pathogens suggests a potential for a broad spectrum of action that may extend to some CRE strains.[5][6]

Discussion and Future Directions

The available data indicates that doripenem exhibits variable activity against different types of CRE. Its efficacy is often dependent on the specific carbapenemase produced by the bacteria, with some studies showing activity against KPC and OXA-48 producers, while others report resistance, particularly in NDM-producing strains.[3][4] Combination therapy, such as doripenem with a beta-lactamase inhibitor or another antibiotic, is an area of active research to enhance its efficacy against highly resistant CRE.

References

A Head-to-Head Comparison of Tomopenem and Other Carbapenems Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Tomopenem's efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) relative to other carbapenems. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to support researchers in the field of antimicrobial drug development.

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health challenge due to its resistance to most β-lactam antibiotics. This resistance is primarily mediated by the expression of Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for these drugs. This compound, a novel 1β-methylcarbapenem, has demonstrated notable potency against MRSA. This guide consolidates in vitro and in vivo data to compare the performance of this compound with other carbapenems, including imipenem, meropenem, doripenem, and others, against MRSA. The evidence suggests that this compound's enhanced activity is linked to its higher affinity for PBP2a.

In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The in vitro efficacy of carbapenems against MRSA is commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.

Comparative MIC Data Against MRSA

The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of this compound and other carbapenems against various MRSA strains, as reported in several studies.

CarbapenemMRSA Strain(s)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
This compound European clinical isolates48[1]
German clinical isolates-8[2]
CA-MRSA-1-4[3]
Imipenem European clinical isolates4>32[1]
German clinical isolates->32[2]
MRSA isolates-6.25[4]
Respiratory pathogens1632[1]
Meropenem German clinical isolates-32[2]
Respiratory pathogens1632[1]
Doripenem Oxacillin-resistant S. aureus-4-32
Biapenem Respiratory pathogens832[1]
Panipenem Respiratory pathogens1632[1]
Tebipenem Clinical isolates816
Razupenem Clinical isolates-2

Note: MIC values can vary depending on the specific MRSA strains tested and the methodology used.

Mechanism of Action: Affinity for PBP2a

The primary mechanism of β-lactam resistance in MRSA is the acquisition of the mecA gene, which encodes for PBP2a. This altered penicillin-binding protein has a significantly lower affinity for most β-lactam antibiotics, allowing the bacteria to continue cell wall synthesis in their presence. The efficacy of a carbapenem against MRSA is therefore strongly correlated with its ability to bind to and inhibit PBP2a.

This compound has been shown to exhibit a significantly higher affinity for PBP2a compared to other carbapenems like imipenem and meropenem.[1] One study reported that this compound's affinity for PBP2a was more than 25-fold higher than that of imipenem and more than 15-fold higher than that of meropenem.[1] This enhanced binding affinity is a key determinant of its potent anti-MRSA activity.

PBP2a_Inhibition cluster_bacterium MRSA Bacterium cluster_carbapenems Carbapenems Cell Wall Synthesis Cell Wall Synthesis PBP2a PBP2a PBP2a->Cell Wall Synthesis Circumvents Inhibition Other PBPs Other PBPs This compound This compound This compound->PBP2a High Affinity Binding & Inhibition Other_Carbapenems Other Carbapenems (Imipenem, Meropenem, etc.) Other_Carbapenems->PBP2a Low Affinity Binding Other_Carbapenems->Other PBPs Binding & Inhibition

In Vivo Efficacy: Murine Thigh Infection Model

The neutropenic murine thigh infection model is a standard preclinical model used to evaluate the in vivo efficacy of antimicrobial agents. In this model, mice are rendered neutropenic to minimize the contribution of the host immune system, thereby isolating the effect of the antibiotic.

Pharmacodynamic Parameters

A key pharmacodynamic (PD) parameter for β-lactam antibiotics is the percentage of the dosing interval during which the free drug concentration remains above the MIC (f%T>MIC). This parameter is a strong predictor of clinical efficacy.

CarbapenemMRSA Strainf%T>MIC for Static Effectf%T>MIC for 1-log Killf%T>MIC for 2-log KillReference(s)
This compound MRSA 1237227%35%47%[5]
Meropenem (Data for P. aeruginosa)24%33%45%[5]

Note: While direct comparative data for meropenem against the same MRSA strain was not available in the cited source, the data against P. aeruginosa is provided for a general comparison of its pharmacodynamic profile.

Studies have shown that this compound demonstrates good in vivo efficacy against MRSA in the murine thigh infection model.[5]

Murine_Thigh_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment & Analysis Neutropenia Induce Neutropenia (e.g., Cyclophosphamide) Infection Infect Thigh Muscle with MRSA Neutropenia->Infection Treatment Administer Carbapenem (this compound or Comparator) Infection->Treatment Sacrifice Sacrifice Mice at Specific Time Points Treatment->Sacrifice Homogenize Homogenize Thigh Tissue Sacrifice->Homogenize CFU_Count Determine Bacterial Load (CFU/thigh) Homogenize->CFU_Count

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

General Protocol:

  • Preparation of Inoculum: A standardized inoculum of the MRSA strain is prepared, typically adjusted to a concentration of 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Serial Dilution of Antibiotics: The carbapenems are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Neutropenic Murine Thigh Infection Model

This in vivo model is crucial for assessing the efficacy of antibiotics under conditions that mimic a localized infection.

General Protocol:

  • Induction of Neutropenia: Mice (e.g., ICR or Swiss Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is typically administered on days -4 and -1 before infection.

  • Infection: A standardized inoculum of an MRSA strain (e.g., 10^6 to 10^7 CFU) is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the carbapenem (this compound or comparator) is initiated. The antibiotic is administered via a clinically relevant route (e.g., subcutaneous or intravenous) at various dosing regimens.

  • Sample Collection and Analysis: At different time points after treatment initiation, cohorts of mice are euthanized. The infected thigh muscles are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples are collected to determine the pharmacokinetic profile of the drug. The relationship between the drug exposure (f%T>MIC) and the change in bacterial density is then modeled to determine the pharmacodynamic targets for efficacy.

Conclusion

The available data indicates that this compound exhibits superior in vitro and in vivo activity against MRSA compared to many other carbapenems. This enhanced efficacy is primarily attributed to its higher binding affinity for PBP2a, the key resistance determinant in MRSA. The lower MIC values and favorable pharmacodynamic profile in preclinical models suggest that this compound holds significant promise as a therapeutic agent for MRSA infections. Further clinical investigation is warranted to fully elucidate its therapeutic potential in humans. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing efforts to combat antimicrobial resistance.

References

Tomopenem: A Comparative Analysis of Cross-Resistance with Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tomopenem's in vitro activity and cross-resistance profile relative to other beta-lactam antibiotics. The following sections detail its mechanism of action, comparative efficacy against resistant pathogens supported by available experimental data, and the methodologies used in these assessments.

Mechanism of Action and Resistance Overview

This compound is a novel 1β-methylcarbapenem, a class of beta-lactam antibiotics that exert their bactericidal effect by inhibiting bacterial cell wall synthesis. Like other beta-lactams, their primary targets are penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. The inhibition of these enzymes leads to a compromised cell wall and ultimately, cell lysis.

Bacterial resistance to beta-lactam antibiotics is a significant clinical challenge and primarily occurs through three main mechanisms:

  • Enzymatic Degradation: The production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic. This includes extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, and carbapenemases (like KPC and metallo-β-lactamases).

  • Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of beta-lactam antibiotics. This is a key mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA).

  • Reduced Drug Penetration: Changes in the bacterial outer membrane, such as the loss of porin channels (e.g., OprD in Pseudomonas aeruginosa), which restrict the entry of the antibiotic into the cell, or the overexpression of efflux pumps that actively remove the drug from the cell.

This compound has demonstrated a high affinity for essential PBPs in key pathogens, which is a contributing factor to its potent antibacterial activity. Specifically, it shows a high affinity for PBP 2 in Staphylococcus aureus, PBP 2 in Escherichia coli, and both PBPs 2 and 3 in Pseudomonas aeruginosa.

cluster_0 Beta-Lactam Action cluster_1 Resistance Mechanisms This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits BetaLactamase Beta-Lactamase Production This compound->BetaLactamase Inactivated by PBP_Mutation PBP Alteration This compound->PBP_Mutation Reduced binding to PorinLoss Porin Loss / Efflux This compound->PorinLoss Blocked entry by CellWall Peptidoglycan Cross-linking Lysis Cell Lysis CellWall->Lysis Disruption leads to

Fig. 1: Mechanism of this compound action and bacterial resistance pathways.

Comparative In Vitro Activity

The following tables summarize the available data on the in vitro activity of this compound compared to other beta-lactam antibiotics against various bacterial isolates. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of the tested isolates (MIC90).

Table 1: Activity against Pseudomonas aeruginosa with Different Resistance Mechanisms

Organism / Resistance MechanismThis compound (μg/mL)Imipenem (μg/mL)Meropenem (μg/mL)
P. aeruginosa PAO1 (Wild-type)0.521
OprD-deficient mutant4164
AmpC derepressed mutant242
MexAB-OprM overexpressing mutant228
MexCD-OprJ overexpressing mutant122
MexEF-OprN overexpressing mutant121

Table 2: Activity against Anaerobic Bacteria

OrganismThis compound MIC90 (μg/mL)Meropenem MIC90 (μg/mL)Doripenem MIC90 (μg/mL)Panipenem MIC90 (μg/mL)
Bacteroides fragilis group2224
Prevotella spp.0.250.250.250.5
Fusobacterium spp.0.120.120.060.12
Clostridium difficile4444
Gram-positive anaerobic cocci0.50.250.250.25

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Antimicrobial agent stock solutions

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial two-fold dilutions of the antimicrobial agents in CAMHB in the 96-well plates. The typical final volume in each well is 100 µL.

    • One well should serve as a positive control (broth and inoculum, no antibiotic), and one as a negative control (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well (except the negative control).

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

cluster_prep Preparation cluster_exp Experiment cluster_res Result A Prepare serial dilutions of antibiotics in 96-well plate C Dilute inoculum to final concentration (5x10^5 CFU/mL) A->C B Prepare bacterial inoculum (0.5 McFarland) B->C D Inoculate plate with standardized bacteria C->D E Incubate at 35°C for 16-20 hours D->E F Read plate for visible growth (turbidity) E->F G Determine MIC: Lowest concentration with no growth F->G

Fig. 2: Workflow for Broth Microdilution MIC Assay.
Competitive Penicillin-Binding Protein (PBP) Assay

Objective: To determine the relative affinity of a beta-lactam antibiotic for specific PBPs by measuring its ability to compete with a labeled beta-lactam for binding.

Materials:

  • Bacterial membrane preparations containing PBPs

  • Unlabeled beta-lactam antibiotics (e.g., this compound, Imipenem) at various concentrations

  • Labeled beta-lactam, such as [¹⁴C]benzylpenicillin or a fluorescent penicillin derivative (e.g., Bocillin FL)

  • SDS-PAGE apparatus and reagents

  • Fluorography or phosphorimaging system

Procedure:

  • Competitive Binding:

    • Incubate the bacterial membrane preparation with increasing concentrations of the unlabeled test antibiotic (e.g., this compound) for a set period at a specific temperature (e.g., 10-15 minutes at 30°C).

    • This allows the test antibiotic to bind to the PBPs.

  • Labeling:

    • Add a fixed, saturating concentration of the labeled penicillin to the mixture and incubate for another set period (e.g., 10 minutes at 30°C). The labeled penicillin will bind to any PBPs not already occupied by the test antibiotic.

  • Termination and Separation:

    • Stop the reaction by adding a sample buffer containing SDS and boiling the samples.

    • Separate the proteins by SDS-PAGE.

  • Detection and Analysis:

    • Detect the labeled PBPs using fluorography (for radiolabels) or a fluorescence scanner.

    • The intensity of the labeled PBP bands will decrease as the concentration of the unlabeled competitor antibiotic increases.

    • Quantify the band intensity to determine the concentration of the test antibiotic required to inhibit 50% of the binding of the labeled penicillin (IC50). A lower IC50 value indicates a higher affinity of the test antibiotic for that specific PBP.

start Start prep Bacterial membrane preparation (contains PBPs) start->prep incubate Incubate with various concentrations of unlabeled this compound prep->incubate add_labeled Add labeled penicillin incubate->add_labeled sds_page Separate proteins by SDS-PAGE add_labeled->sds_page detect Detect labeled PBPs (Fluorography/Fluorescence) sds_page->detect analyze Quantify band intensity and calculate IC50 detect->analyze end End analyze->end

Fig. 3: Workflow for Competitive PBP Binding Assay.

Discussion and Conclusion

The available in vitro data suggests that this compound is a potent carbapenem with a broad spectrum of activity. Its high affinity for essential PBPs likely contributes to its efficacy, particularly against challenging pathogens like P. aeruginosa. The MIC data for P. aeruginosa mutants indicate that while resistance mechanisms like OprD loss do increase the MIC of this compound, it may be less affected by certain efflux pumps compared to meropenem.

Against anaerobic bacteria, this compound's activity is comparable to that of meropenem and doripenem, making it a potentially valuable agent for treating polymicrobial infections.

A significant gap in the current publicly available literature is the lack of comprehensive, head-to-head comparative studies of this compound against a wide array of beta-lactamase-producing Enterobacterales, particularly those producing ESBLs, AmpC, and carbapenemases like KPC. While its stability against some beta-lactamases can be inferred from its carbapenem structure, detailed quantitative data from studies with well-characterized resistant strains are needed to fully understand its cross-resistance profile and potential advantages over other carbapenems and beta-lactams.

Comparative Pharmacodynamic Profiling of Tomopenem and Meropenem: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vitro and in vivo pharmacodynamics of the novel carbapenem, Tomopenem, in comparison to the established therapeutic agent, Meropenem. This guide provides researchers, scientists, and drug development professionals with a detailed comparison supported by experimental data, protocols, and visual pathway diagrams.

Introduction

This compound is a novel carbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This guide provides a comparative pharmacodynamic overview of this compound and Meropenem, a widely used carbapenem antibiotic. The following sections detail their mechanisms of action, in vitro activity through minimum inhibitory concentration (MIC) data, and time-kill kinetics, supported by experimental protocols and visual diagrams to facilitate a comprehensive understanding.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Both this compound and Meropenem exert their bactericidal effects by inhibiting bacterial cell wall synthesis. Their primary targets are Penicillin-Binding Proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis. By binding to and inactivating these proteins, the drugs disrupt the integrity of the bacterial cell wall, leading to cell lysis and death.

This compound has demonstrated a high affinity for key PBPs in clinically significant pathogens. In Staphylococcus aureus, it shows a strong binding affinity for PBP2. For Escherichia coli, the primary target is PBP2, and in Pseudomonas aeruginosa, it effectively binds to both PBP2 and PBP3.[1] Meropenem also targets multiple PBPs, with a particularly high affinity for PBP2 and PBP3 in Gram-negative bacteria.[2][3]

Below is a diagram illustrating the generalized signaling pathway of this compound and Meropenem in inhibiting bacterial cell wall synthesis.

Mechanism of Action cluster_bacterium Bacterial Cell Carbapenem This compound / Meropenem Porin Porin Channel Carbapenem->Porin Penetration OM Outer Membrane (Gram-negative) PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Binding Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibition CellLysis Cell Lysis & Death Peptidoglycan->CellLysis Disruption leads to

Inhibition of bacterial cell wall synthesis by carbapenems.

In Vitro Activity: Minimum Inhibitory Concentrations (MIC)

The in vitro potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the comparative MIC50 and MIC90 values (the MICs required to inhibit 50% and 90% of isolates, respectively) for this compound and Meropenem against a range of Gram-positive and Gram-negative clinical isolates.

Table 1: Comparative MIC50 and MIC90 of this compound and Meropenem against Gram-Positive Bacteria (µg/mL)

OrganismAntibioticMIC50MIC90
Staphylococcus aureus (MSSA)This compound0.120.12-0.25
Meropenem0.060.12
Staphylococcus aureus (MRSA)This compound24-16
Meropenem816
Streptococcus pneumoniaeMeropenem≤0.0250.1
Streptococcus agalactiaeMeropenem≤0.025≤0.025
Listeria monocytogenesMeropenem0.10.2

Table 2: Comparative MIC50 and MIC90 of this compound and Meropenem against Gram-Negative Bacteria (µg/mL)

OrganismAntibioticMIC50MIC90
Escherichia coliMeropenem≤0.025≤0.025
Haemophilus influenzaeMeropenem0.050.1
Pseudomonas aeruginosaMeropenem0.54

Note: Comprehensive comparative MIC data for this compound against a wide range of Gram-negative bacteria from a single study is not yet widely available in the public domain.

Time-Kill Kinetics

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time. These studies demonstrate the rate at which a drug kills a bacterial population. While direct comparative time-kill curve data for this compound and Meropenem is limited, studies on Meropenem show a rapid reduction in the viable count of bacteria such as E. coli, P. aeruginosa, and S. aureus within the first few hours of exposure.[4] The bactericidal activity of carbapenems is generally time-dependent, meaning their efficacy is correlated with the duration that the drug concentration remains above the MIC (%T>MIC).

Below is a workflow diagram for a typical time-kill assay.

Time-Kill Assay Workflow Start Start Prep Prepare Bacterial Inoculum (McFarland Standard) Start->Prep Incubate Incubate with Antibiotic Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) Prep->Incubate Sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Dilute Perform Serial Dilutions Sample->Dilute Plate Plate on Growth Medium Dilute->Plate Incubate_Plate Incubate Plates Plate->Incubate_Plate Count Count CFUs Incubate_Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot End End Plot->End

Generalized workflow for a time-kill kinetics assay.

Experimental Protocols

Broth Microdilution MIC Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and Meropenem in a suitable solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select 3-5 colonies of the test organism. Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Assay

This protocol provides a general framework for performing a time-kill assay.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB as described for the MIC testing protocol, adjusting to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Exposure to Antibiotic: Add this compound or Meropenem to the bacterial suspensions at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without any antibiotic.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each test and control tube.

  • Viable Cell Count: Perform serial ten-fold dilutions of each aliquot in sterile saline or broth. Plate a defined volume of each dilution onto a suitable agar medium.

  • Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours. Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the colony-forming units per milliliter (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.

Conclusion

This comparative guide provides a foundational understanding of the pharmacodynamic profiles of this compound and Meropenem. This compound demonstrates potent in vitro activity against a range of Gram-positive organisms, including MRSA, with an MIC profile that is comparable or, in some cases, superior to Meropenem. Both agents exhibit a time-dependent bactericidal activity by targeting essential PBPs involved in bacterial cell wall synthesis. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative evaluations. Further studies directly comparing the in vitro and in vivo efficacy of this compound and Meropenem against a broader array of clinical isolates are warranted to fully elucidate their relative therapeutic potential.

References

Efficacy of Tomopenem in combination with other antibiotics against resistant bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Tomopenem's Potential in Synergistic Antibiotic Regimens Against Multidrug-Resistant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly CS-023) is a novel 1β-methylcarbapenem distinguished by its broad spectrum of activity against critical Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1] Its enhanced stability against hydrolysis by human renal dehydropeptidase-I and potent intrinsic activity make it a promising candidate in the fight against antimicrobial resistance. While data on this compound's efficacy as a standalone agent is available, research specifically investigating its synergistic potential in combination with other antibiotics against resistant bacteria is limited.

This guide provides a comparative analysis of this compound's potential in combination therapy. Due to the current absence of extensive direct studies on this compound combinations, this document leverages comprehensive data from studies on other carbapenems, such as meropenem and imipenem, to infer potential synergistic interactions and guide future research. This guide will detail the established efficacy of carbapenem combinations against various resistant strains, present the experimental methodologies used to determine synergy, and offer a forward-looking perspective on this compound's role in future antibiotic regimens.

This compound: Standalone Efficacy

This compound has demonstrated potent in vitro activity against a range of challenging pathogens. Notably, its efficacy against MRSA is a significant advantage over many other carbapenems.[1] This activity is attributed to its high affinity for penicillin-binding protein 2a (PBP2a), a key mechanism of methicillin resistance in S. aureus.[2] Against P. aeruginosa, this compound has shown activity comparable to or greater than that of imipenem and meropenem.[1] In vivo studies using a murine thigh infection model have shown that the efficacy of this compound is driven by the time above the minimum inhibitory concentration (T > MIC), a pharmacokinetic/pharmacodynamic parameter characteristic of beta-lactam antibiotics.[3]

Carbapenem Combination Therapy: A Comparative Overview

Combination antibiotic therapy is a key strategy to enhance efficacy, overcome resistance, and reduce the emergence of further resistance. The following sections summarize the observed synergistic effects of carbapenems in combination with other antibiotic classes against various resistant bacteria. These findings provide a basis for hypothesizing the potential synergistic activity of this compound.

Carbapenems with Aminoglycosides

The combination of a carbapenem with an aminoglycoside is one of the most studied synergistic pairings. The proposed mechanism involves the disruption of the bacterial cell wall by the carbapenem, which facilitates the intracellular uptake of the aminoglycoside, leading to enhanced bactericidal activity.

Table 1: Efficacy of Carbapenem-Aminoglycoside Combinations against Gram-Negative Bacteria

CarbapenemAminoglycosideTarget Organism(s)Key FindingsSynergy RateReference(s)
MeropenemAmikacin, Gentamicin, Kanamycin, Streptomycin, TobramycinCarbapenem-Resistant Escherichia coli (CREC)Demonstrated strong synergistic effects in both checkerboard and time-kill assays.68.4% - 84.2%[4][5]
ImipenemTobramycin, AmikacinCarbapenem-Resistant Pseudomonas aeruginosaSynergistic killing and prevention of resistance were achieved. Aminoglycosides were found to enhance the target site concentration of imipenem.Not specified[6]
ImipenemTobramycin, AmikacinCarbapenem-Resistant Acinetobacter baumanniiCombination yielded synergistic killing and prevented regrowth.Not specified[7]
MeropenemTobramycinCarbapenem-Resistant Pseudomonas aeruginosaCombination therapy suppressed regrowth and resistance over a 7-day period in a hollow-fiber infection model.Not specified[8]
Carbapenems with Fluoroquinolones

The combination of carbapenems and fluoroquinolones has shown synergistic effects against certain pathogens, particularly P. aeruginosa. The mechanisms are thought to involve complementary actions on different bacterial targets (cell wall synthesis and DNA replication).

Table 2: Efficacy of Carbapenem-Fluoroquinolone Combinations

CarbapenemFluoroquinoloneTarget Organism(s)Key FindingsSynergy RateReference(s)
ImipenemCiprofloxacinPseudomonas aeruginosaSynergistic effects observed in 20% to 50% of isolates in vitro and in animal models.20% - 50%[9]
MeropenemCiprofloxacinHypermutable Pseudomonas aeruginosaCombination achieved synergistic killing and suppressed resistance in a cystic fibrosis lung model.Not specified[10]
MeropenemCiprofloxacinCarbapenem-Resistant Acinetobacter baumanniiThe combination exhibited synergistic antibacterial effects by lowering the MIC and enhancing bactericidal activity.Not specified[11]
Carbapenems with Glycopeptides/Lipopeptides against MRSA

Given this compound's inherent activity against MRSA, its potential in combination with glycopeptides or lipopeptides is of significant interest. Synergy in these combinations is often attributed to the "seesaw effect," where increased resistance to one agent leads to increased susceptibility to the other.[12]

Table 3: Efficacy of Carbapenem-Glycopeptide Combinations against MRSA

CarbapenemGlycopeptide/LipopeptideTarget Organism(s)Key FindingsSynergy RateReference(s)
Imipenem, MeropenemVancomycin, TeicoplaninMethicillin-Resistant Staphylococcus aureus (MRSA)Synergy was detected in a significant number of isolates.63% - 83%[13]
MeropenemDaptomycin, VancomycinMethicillin-Resistant Staphylococcus aureus (MRSA)Synergistic antimicrobial activity is commonly observed, especially in strains with reduced susceptibility to glycopeptides/lipopeptides.Not specified[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antibiotic synergy.

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

  • Preparation of Antibiotics : Stock solutions of each antibiotic are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates. One antibiotic is diluted along the x-axis, and the other along the y-axis, creating a matrix of different concentration combinations.[14]

  • Inoculum Preparation : The test organism is cultured to a standardized turbidity, typically 0.5 McFarland, and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[14]

  • Incubation : The inoculated plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

  • Determination of MIC : The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index : The FIC index is calculated to quantify the interaction. The formula is as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of Results :

    • Synergy : FIC Index ≤ 0.5

    • Additive/Indifference : 0.5 < FIC Index ≤ 4

    • Antagonism : FIC Index > 4[15]

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.

  • Preparation of Cultures : Bacterial cultures are grown to the logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a flask containing a liquid growth medium.

  • Addition of Antibiotics : Antibiotics are added to the flasks at specific concentrations (e.g., based on their MIC values), both individually and in combination. A growth control without any antibiotic is also included.

  • Incubation and Sampling : The flasks are incubated with shaking at 37°C. Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).[16]

  • Bacterial Viable Count : The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Interpretation of Results :

    • Synergy : A ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.[16]

    • Bactericidal activity : A ≥ 3-log10 decrease in CFU/mL compared with the initial inoculum.[16]

    • Indifference : A < 2-log10 change in CFU/mL by the combination compared with the most active single agent.

    • Antagonism : A ≥ 2-log10 increase in CFU/mL by the combination compared with the most active single agent.

Visualizing Experimental Workflows and Mechanisms

The following diagrams illustrate the workflows of the described experimental protocols and a conceptual model of antibiotic synergy.

Experimental_Workflow_Checkerboard cluster_prep Preparation cluster_assay Assay Setup A1 Prepare Antibiotic A Stock D1 Serial Dilution of Antibiotic A (Y-axis) A1->D1 B1 Prepare Antibiotic B Stock E1 Serial Dilution of Antibiotic B (X-axis) B1->E1 C1 Prepare Bacterial Inoculum (0.5 McFarland) F1 Inoculate Microtiter Plate C1->F1 D1->F1 E1->F1 G1 Incubate (35°C, 18-24h) F1->G1 H1 Read MICs G1->H1 I1 Calculate FIC Index H1->I1 J1 Interpret Results: Synergy, Additive, Antagonism I1->J1

Caption: Workflow of the Checkerboard Assay for Synergy Testing.

Experimental_Workflow_Time_Kill cluster_setup Setup A2 Prepare Bacterial Culture (Log Phase) C2 Inoculate Flasks with Bacteria and Antibiotics A2->C2 B2 Prepare Antibiotic Solutions (A, B, and A+B) B2->C2 D2 Incubate with Shaking (37°C) C2->D2 E2 Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) D2->E2 Over 24h F2 Perform Serial Dilutions and Plate Counts E2->F2 G2 Calculate CFU/mL F2->G2 H2 Plot Time-Kill Curves and Determine Synergy G2->H2

Caption: Workflow of the Time-Kill Assay for Synergy Testing.

Synergy_Mechanism cluster_bacteria Resistant Bacterium CellWall Cell Wall Aminoglycoside Aminoglycoside CellWall->Aminoglycoside Increased Permeability TargetB Intracellular Target (e.g., Ribosome) Carbapenem Carbapenem (e.g., this compound) Carbapenem->CellWall Inhibits Synthesis Aminoglycoside->TargetB Inhibits Protein Synthesis

Caption: Conceptual Model of Carbapenem-Aminoglycoside Synergy.

Conclusion and Future Directions

While direct experimental data on the synergistic effects of this compound in combination with other antibiotics are not yet widely available, the extensive body of research on other carbapenems provides a strong foundation for optimism. The demonstrated efficacy of combinations involving meropenem and imipenem against a wide array of resistant pathogens suggests that this compound, with its potent and broad-spectrum activity, is a promising candidate for similar combination therapies.

Particularly, the potential for synergistic combinations of this compound with aminoglycosides or fluoroquinolones against multidrug-resistant Gram-negative bacteria, and with glycopeptides against MRSA, warrants thorough investigation. Future research should prioritize in vitro synergy studies, such as checkerboard and time-kill assays, to systematically evaluate this compound in combination with various antibiotic classes. Promising combinations should then be advanced to in vivo models to assess their efficacy in a more complex biological environment. The data generated from such studies will be crucial in defining the role of this compound in the clinical management of infections caused by highly resistant bacteria and in shaping the future of combination antibiotic therapy.

References

Tomopenem: A Comparative Analysis of In Vitro Susceptibility and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the performance of Tomopenem against key bacterial pathogens.

This guide provides a comprehensive comparison of this compound, a novel carbapenem antibiotic, with other established carbapenems, primarily meropenem and imipenem. The following sections present experimental data on its in vitro activity and in vivo efficacy, detailed methodologies for key experiments, and visualizations of its mechanism of action and relevant bacterial resistance pathways.

In Vitro Susceptibility

This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including strains resistant to other carbapenems.[1][2]

Comparative Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound compared to meropenem and imipenem against key clinical isolates. Lower MIC values indicate greater potency.

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pseudomonas aeruginosa This compound-4[1][2]
Meropenem-16[1]
Imipenem-16[1]
Methicillin-resistantStaphylococcus aureus (MRSA) This compound2[3]8[2]
Meropenem-16-32[3]
Imipenem-32[3]
Penicillin-resistantStreptococcus pneumoniae This compound--
Meropenem--
Imipenem--

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

In Vivo Efficacy

In vivo studies in murine models of infection have demonstrated the efficacy of this compound in reducing bacterial burden and improving survival, often showing comparable or superior activity to other carbapenems.

Murine Thigh Infection Model

In a neutropenic murine thigh infection model, this compound's efficacy was shown to be primarily driven by the time the free drug concentration remains above the MIC (%fT>MIC).[4][5][6][7]

OrganismAntibioticEfficacy EndpointRequired %fT>MIC
P. aeruginosa This compoundStatic effect29[5]
1-log kill39[5]
2-log kill51[5]
MeropenemStatic effect24[5]
1-log kill33[5]
2-log kill45[5]
MRSA This compoundStatic effect27[5]
1-log kill35[5]
2-log kill47[5]
Murine Pneumonia Model

In a murine model of chronic respiratory tract infection caused by P. aeruginosa, this compound demonstrated efficacy comparable to meropenem in reducing the number of viable bacteria in the lungs.[1][8]

Treatment Group (100 mg/kg, twice daily)Mean Bacterial Load (log₁₀ CFU/lung ± SEM)
Saline (Control)4.21 ± 1.28[9]
This compound2.91 ± 0.87[9]
Meropenem3.01 ± 1.00[9]

Mechanism of Action and Resistance

The bactericidal activity of this compound, like other carbapenems, results from the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[10][11][12][13]

cluster_0 Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis This compound->Cell_Wall_Synthesis Inhibits PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of this compound.

Resistance to carbapenems in P. aeruginosa is often multifactorial, involving enzymatic degradation, reduced influx, and active efflux of the antibiotic.[4][9][14]

cluster_0 P. aeruginosa Cell Carbapenem Carbapenem OprD OprD Porin Carbapenem->OprD Enters via Efflux_Pump Efflux Pumps (e.g., MexAB-OprM) Carbapenem->Efflux_Pump Substrate for AmpC AmpC β-lactamase Carbapenem->AmpC Hydrolyzed by PBP Penicillin-Binding Proteins (PBPs) OprD->PBP Allows access to Resistance Carbapenem Resistance OprD->Resistance Downregulation/ Loss of Efflux_Pump->Resistance Increased expression AmpC->Resistance Overproduction

Caption: Key mechanisms of carbapenem resistance in P. aeruginosa.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound and comparator agents based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[15][16][17][18]

Start Start Prep_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform serial two-fold dilutions of antibiotics in microtiter plate Prep_Inoculum->Serial_Dilution Inoculate Inoculate microtiter plate wells with bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC: lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for broth microdilution susceptibility testing.

Detailed Steps:

  • Antimicrobial Agent Preparation: Prepare stock solutions of this compound, meropenem, and imipenem. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: Culture the bacterial isolates on appropriate agar plates. Select several colonies to prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

In Vivo Efficacy Testing: Murine Infection Models

The following are generalized protocols for murine thigh, pneumonia, and urinary tract infection models used to evaluate the in vivo efficacy of this compound.

Start Start Neutropenia Induce neutropenia in mice (e.g., with cyclophosphamide) Start->Neutropenia Infection Inject bacterial inoculum into the thigh muscle Neutropenia->Infection Treatment Administer this compound or comparator at various dosages and intervals Infection->Treatment Harvest Euthanize mice at predetermined time points and harvest thighs Treatment->Harvest Homogenize Homogenize thigh tissue Harvest->Homogenize Quantify Perform serial dilutions and plate for CFU counting Homogenize->Quantify End End Quantify->End

Caption: Workflow for the murine thigh infection model.

Detailed Steps:

  • Animal Model: Use specific-pathogen-free mice (e.g., ICR strain), typically female and 5-6 weeks old.[19]

  • Immunosuppression: Render the mice neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[19][20]

  • Infection: Prepare a bacterial suspension of the desired strain (e.g., P. aeruginosa or MRSA) to a specific concentration (e.g., 10⁶ to 10⁷ CFU/mL).[4][19] Inject a defined volume (e.g., 0.1 mL) intramuscularly into the thigh of each mouse.

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with subcutaneous or intravenous administration of this compound or comparator agents at various doses and dosing intervals.[4][20]

  • Efficacy Assessment: At the end of the treatment period (e.g., 24 hours), euthanize the mice. Aseptically remove the infected thigh, homogenize the tissue in a sterile buffer, and perform serial dilutions. Plate the dilutions onto appropriate agar media to determine the number of colony-forming units (CFU) per thigh.[19]

A standardized protocol for a murine pneumonia model is crucial for reproducibility.[1][21]

Detailed Steps:

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Infection: Anesthetize the mice and instill a specific volume of a standardized bacterial suspension (e.g., P. aeruginosa) intranasally or via intratracheal inoculation to induce a lung infection.

  • Treatment: Initiate antibiotic therapy at a defined time point post-infection. Administer this compound or comparators via a systemic route (e.g., subcutaneous or intravenous).

  • Efficacy Assessment: At the end of the study, euthanize the animals, harvest the lungs, homogenize the tissue, and perform quantitative bacteriology (CFU counting) to determine the bacterial load.

This model is used to assess efficacy against uropathogens.[22][23][24][25][26]

Detailed Steps:

  • Animal Model: Typically female mice of a specific strain (e.g., C3H/HeN) are used.

  • Infection: Anesthetize the mice and instill a bacterial suspension (e.g., uropathogenic E. coli) directly into the bladder via a transurethral catheter.

  • Treatment: Begin antibiotic treatment at a specified time after infection.

  • Efficacy Assessment: At designated time points, collect urine for CFU determination. At the end of the experiment, euthanize the mice and harvest the bladder and kidneys for quantitative culture to determine the bacterial burden in the tissues.

References

Tomopenem: A Comparative Analysis of its Activity Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tomopenem's in vitro activity against bacterial strains with defined resistance mechanisms, benchmarked against other carbapenems. The data presented is compiled from publicly available scientific literature.

This compound (formerly CS-023) is a novel 1β-methylcarbapenem that has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Of particular interest to the research community is its efficacy against challenging resistant pathogens. This guide synthesizes available data on this compound's performance against strains producing Extended-Spectrum β-Lactamases (ESBLs), Klebsiella pneumoniae Carbapenemases (KPCs), and Metallo-β-Lactamases (MBLs), and compares it with established carbapenems such as Meropenem, Imipenem, and Doripenem.

Comparative In Vitro Activity

This compound has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, with MIC90 values reported to be lower than those of imipenem and meropenem for these organisms.[1]

Activity Against ESBL-Producing Strains

While comprehensive comparative studies are limited, available data suggests this compound maintains potent activity against ESBL-producing Enterobacteriaceae. Further head-to-head studies with modern comparators are needed to fully elucidate its positioning against this common resistance mechanism.

Activity Against Carbapenemase-Producing Strains

Detailed in vitro studies comparing this compound's activity against KPC and MBL-producing strains alongside other carbapenems are not extensively available in the public domain. The following tables summarize the available data for this compound and provide a comparative landscape based on published literature for other carbapenems against these critical resistance mechanisms.

Table 1: Comparative in vitro activity of this compound and other carbapenems against various bacterial strains.

OrganismResistance MechanismThis compound (MIC90, µg/mL)Meropenem (MIC90, µg/mL)Imipenem (MIC90, µg/mL)Doripenem (MIC90, µg/mL)Reference
S. aureus (MRSA)Meticillin-Resistance832>32-[1]
P. aeruginosaVarious41632-[1]
Anaerobic Bacteria-0.06 - 4Comparable to Doripenem-Comparable to this compound[3][4]

Note: Data for Doripenem against MRSA and for specific resistance mechanisms for this compound is limited in the cited literature.

Experimental Protocols

The in vitro activity data presented is primarily based on standard antimicrobial susceptibility testing methods. The following provides a generalized experimental protocol for determining Minimum Inhibitory Concentrations (MICs), a key metric in evaluating antibiotic efficacy.

Broth Microdilution MIC Assay

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start: Prepare Materials prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic prep_media Prepare Mueller-Hinton Broth start->prep_media prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of Antibiotic in Microtiter Plate prep_antibiotic->serial_dilution prep_media->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates (e.g., 35°C for 18-24h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End: Report MIC Value read_mic->end

Diagram 1: Generalized workflow for MIC determination by broth microdilution.

Signaling Pathways and Resistance Mechanisms

Carbapenem resistance in Gram-negative bacteria is primarily mediated by the production of carbapenemase enzymes, which hydrolyze the β-lactam ring of carbapenem antibiotics, rendering them inactive. The major classes of carbapenemases include Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and Verona integron-encoded metallo-β-lactamase (VIM). The following diagram illustrates the general mechanism of carbapenem inactivation by these enzymes.

Resistance_Mechanism cluster_entry Bacterial Cell carbapenem Carbapenem Antibiotic porin Outer Membrane Porin carbapenem->porin Enters cell periplasm Periplasmic Space porin->periplasm pbp Penicillin-Binding Protein (PBP) (Target Site) periplasm->pbp Binds to target carbapenemase Carbapenemase Enzyme (e.g., KPC, NDM, VIM) periplasm->carbapenemase Hydrolysis inactivation Carbapenem Inactivation carbapenemase->inactivation

Diagram 2: Mechanism of carbapenem resistance by carbapenemase production.

Conclusion

This compound demonstrates potent in vitro activity against a range of clinically important bacteria, including strains resistant to other carbapenems like MRSA and P. aeruginosa.[1] While direct comparative data against strains with defined carbapenemase-mediated resistance mechanisms such as KPC and MBL production is not as prevalent in the reviewed literature, its performance against other resistant phenotypes suggests it is a promising candidate for further investigation. For a definitive assessment of this compound's role in treating infections caused by these highly resistant organisms, more extensive, head-to-head comparative studies are warranted. Researchers are encouraged to consult the primary literature for detailed experimental conditions and strain characterizations.

References

Safety Operating Guide

Navigating the Safe Handling and Disposal of Tomopenem

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Tomopenem, a novel carbapenem antibiotic. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this document outlines procedural, step-by-step guidance based on best practices for handling research-grade chemical compounds and antibiotics.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure risk. The following table summarizes the recommended PPE based on general guidelines for handling potentially hazardous compounds in a laboratory setting.[1][2]

PPE ComponentSpecificationPurpose
Gloves Nitrile or latex, powder-free. Double gloving is recommended.Prevents skin contact. The outer glove can be removed and disposed of immediately after handling.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or aerosols.
Lab Coat Full-length, long-sleeved lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use a certified respirator (e.g., N95) when handling the powder outside of a containment system.Prevents inhalation of fine particles.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • This compound is typically shipped under ambient temperature as a non-hazardous chemical.[3]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Preparation of Solutions
  • All handling of powdered this compound should be conducted in a chemical fume hood or other ventilated enclosure to avoid inhalation of dust.

  • Before handling, ensure all necessary PPE is correctly worn.

  • Use appropriate lab equipment (e.g., spatulas, weighing paper) to handle the powder.

  • When preparing solutions, add the solvent to the powder slowly to avoid splashing.

Handling of Solutions
  • Clearly label all solutions with the compound name, concentration, date, and your initials.

  • When working with solutions, continue to wear all recommended PPE.

  • Avoid generating aerosols.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm to others. As specific disposal instructions for this compound are not available, follow the general FDA guidelines for the disposal of unused medicines.[4][5]

Unused this compound Powder
  • Do not dispose of down the drain or in the regular trash.

  • Treat as chemical waste and dispose of through your institution's hazardous waste program.

Contaminated Labware and PPE
  • Gloves, weighing paper, and other disposable items: Place in a sealed bag and dispose of as chemical waste.

  • Glassware: Rinse with an appropriate solvent (e.g., ethanol) to remove any residual this compound. The rinsate should be collected and disposed of as hazardous waste. The cleaned glassware can then be washed normally.

Aqueous Solutions
  • Small quantities of dilute aqueous solutions may be suitable for drain disposal if permitted by your local regulations and institutional policies. However, the most prudent approach is to collect all this compound-containing solutions for hazardous waste disposal.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

Tomopenem_Workflow cluster_Handling Handling Protocol cluster_Disposal Disposal Protocol Receipt Receipt & Inspection Storage Secure Storage Receipt->Storage Preparation Preparation in Fume Hood Storage->Preparation Handling Handling with Full PPE Preparation->Handling Solid_Waste Solid Waste (Powder, Contaminated PPE) Handling->Solid_Waste Generate Solid Waste Liquid_Waste Liquid Waste (Solutions, Rinsate) Handling->Liquid_Waste Generate Liquid Waste Hazardous_Waste Dispose as Hazardous Waste Solid_Waste->Hazardous_Waste Liquid_Waste->Hazardous_Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tomopenem
Reactant of Route 2
Tomopenem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.